molecular formula C10H11ClN4 B3415364 (E/Z)-Acetamiprid CAS No. 160430-64-8

(E/Z)-Acetamiprid

货号: B3415364
CAS 编号: 160430-64-8
分子量: 222.67 g/mol
InChI 键: WCXDHFDTOYPNIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamiprid is a carboxamidine that is acetamidine in which the amino hydrogens are substituted by a (6-chloropyridin-3-yl)methyl and a methyl group while the hydrogen attached to the imino nitrogen is replaced by a cyano group. It has a role as a neonicotinoid insectide, an environmental contaminant and a xenobiotic. It is a monochloropyridine, a nitrile and a carboxamidine. It is functionally related to a 2-chloropyridine.
Acetamiprid has been reported in Streptomyces canus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDHFDTOYPNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034300, DTXSID901015148
Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [HSDB] Powder; [MSDSonline]
Record name Acetamiprid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.330 g/cu cm at 20 °C
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000044 [mmHg]
Record name Acetamiprid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White crystals, White crystalline solid

CAS No.

160430-64-8, 135410-20-7
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160430-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamiprid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamiprid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETAMIPRID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

98.9 °C
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E/Z)-Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the neonicotinoid insecticide, (E/Z)-Acetamiprid. It details the primary manufacturing routes, including the synthesis of the key intermediate 2-chloro-5-chloromethylpyridine and its subsequent conversion to Acetamiprid. This document outlines specific reaction conditions, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for the core synthetic steps. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the synthesis process. While the (E)-isomer of Acetamiprid is recognized as the more biologically active form, this guide also addresses the stereochemical considerations of the (E/Z) isomers.

Introduction

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used systemic insecticide belonging to the neonicotinoid class.[1][2] It is effective against a broad spectrum of sucking insects in agriculture.[3] The molecule exists as two geometric isomers, (E) and (Z), at the C=N double bond of the cyanoimino group.[1][3] The (E)-conformer is reported to be more stable and is considered the active form.[1] This guide will focus on the prevalent synthetic routes to obtain this compound, providing detailed procedural information and reaction parameters.

Overview of the Main Synthetic Pathway

The most common industrial synthesis of Acetamiprid involves a two-step process starting from the key intermediate, 2-chloro-5-chloromethylpyridine. This intermediate is first aminated with monomethylamine to yield N-(6-chloro-3-pyridylmethyl)methylamine. Subsequently, this secondary amine is condensed with an N-cyanoethanimidate, typically the ethyl or methyl ester, to produce the final Acetamiprid product.

Synthesis_Overview 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine N-(6-chloro-3-pyridylmethyl)methylamine N-(6-chloro-3-pyridylmethyl)methylamine 2-chloro-5-chloromethylpyridine->N-(6-chloro-3-pyridylmethyl)methylamine Step 1: Amination (Monomethylamine) This compound This compound N-(6-chloro-3-pyridylmethyl)methylamine->this compound Step 2: Condensation (N-cyanoethanimidate)

Caption: High-level overview of the main two-step synthesis of Acetamiprid.

Synthesis of the Key Intermediate: 2-chloro-5-chloromethylpyridine

There are two primary routes for the synthesis of the crucial intermediate, 2-chloro-5-chloromethylpyridine.

Route 1: From 3-Picoline

This traditional route involves the chlorination of 3-picoline. A common method is the oxidation of 3-picoline to its N-oxide, followed by chlorination using phosphoryl chloride (POCl₃).[4]

Picoline_Route 3-Picoline 3-Picoline 3-Picoline N-oxide 3-Picoline N-oxide 3-Picoline->3-Picoline N-oxide Oxidation (e.g., H₂O₂) 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 3-Picoline N-oxide->2-chloro-5-methylpyridine Chlorination (POCl₃) 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine 2-chloro-5-methylpyridine->2-chloro-5-chloromethylpyridine Side-chain Chlorination

Caption: Synthesis of 2-chloro-5-chloromethylpyridine starting from 3-picoline.

Route 2: From 2-chloro-2-chloromethyl-4-cyanobutyraldehyde

An alternative pathway involves the cyclization of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde using a chlorinating agent like triphosgene.[4]

Aldehyde_Route 2-chloro-2-chloromethyl-4-cyanobutyraldehyde 2-chloro-2-chloromethyl-4-cyanobutyraldehyde 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine 2-chloro-2-chloromethyl-4-cyanobutyraldehyde->2-chloro-5-chloromethylpyridine Cyclization/ Chlorination (Triphosgene)

Caption: Alternative synthesis of 2-chloro-5-chloromethylpyridine via cyclization.

Detailed Synthesis of this compound

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Amination)

This step involves the reaction of 2-chloro-5-chloromethylpyridine with monomethylamine. The reaction is typically carried out in an organic solvent.

Table 1: Reaction Conditions for the Amination of 2-chloro-5-chloromethylpyridine

ParameterCondition 1Condition 2Condition 3
Solvent Toluene[5]Dichloroethane[5]Tetrahydrofuran[5]
Temperature 45°C[5]45°C[5]45°C[5]
Reaction Time 4 hours (after addition)[5]4 hours (after addition)[5]4 hours (after addition)[5]
Reagents 2-chloro-5-chloromethylpyridine, Monomethylamine gas[5]2-chloro-5-chloromethylpyridine, Monomethylamine gas[5]2-chloro-5-chloromethylpyridine, Monomethylamine gas[5]
Initial Temp. Cooled to below 0°C before adding monomethylamine[5]Cooled to below 0°C before adding monomethylamine[5]Cooled to below 0°C before adding monomethylamine[5]
Addition Time 8 hours (dropwise)[5]8 hours (dropwise)[5]8 hours (dropwise)[5]
Work-up Filtration of methylamine hydrochloride, solvent removal[5]Filtration of methylamine hydrochloride, solvent removal[5]Filtration of methylamine hydrochloride, solvent removal[5]

Experimental Protocol for Amination:

  • Charge a reaction kettle with 3500 L of toluene and cool the solvent to below 0°C.[5]

  • Introduce 310 kg of monomethylamine gas into the cooled solvent.[5]

  • Raise the temperature of the mixture to 45°C.[5]

  • Slowly add 750 kg of 2-chloro-5-chloromethylpyridine dropwise over 8 hours while maintaining the temperature at 45°C.[5]

  • After the addition is complete, maintain the reaction mixture at 45°C for an additional 4 hours.[5]

  • Upon completion, release the pressure and discharge the excess amine.

  • Cool the mixture to below 25°C and filter to remove the precipitated monomethylamine hydrochloride.[5]

  • Remove the solvent from the filtrate by distillation to obtain N-(6-chloro-3-pyridylmethyl)methylamine.[5]

Step 2: Synthesis of this compound (Condensation)

The intermediate N-(6-chloro-3-pyridylmethyl)methylamine is then reacted with an N-cyanoethanimidate to form Acetamiprid.

Table 2: Reaction Conditions for the Condensation Step

ParameterCondition 1Condition 2
Solvent Ethanol[6][7]Methanol[8]
Temperature 65°C[6][7]65°C[8]
Reaction Time 6-7 hours[6][7]5 hours[8]
Reagents N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimidate[6][7]N-(6-chloro-3-pyridylmethyl)methylamine, Methyl N-cyanoethanimidate[8]
Yield 96.6% (Purity: 96.8%)[7]90-95% (Purity: 96-98%)[8]
Work-up Cooling to 0°C, stratification, filtration, washing with saturated brine, and drying[6][7]Elution with acetone[8]

Experimental Protocol for Condensation:

  • In a 500 ml reaction vessel, add 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.[7]

  • Add 112 g of ethyl N-cyanoethanimidate to the mixture.[7]

  • Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours.[7]

  • After the reaction is complete, cool the mixture to 0°C.[7]

  • Allow the mixture to stand for stratification, then filter the product.[7]

  • Wash the filtered product with a saturated brine solution.[7]

  • Dry the product to obtain Acetamiprid.[7]

Detailed_Synthesis_Workflow cluster_amination Step 1: Amination cluster_condensation Step 2: Condensation Toluene Toluene Reactor_1 Reaction Kettle Toluene->Reactor_1 Cool to <0°C Monomethylamine_gas Monomethylamine gas Monomethylamine_gas->Reactor_1 Reactor_1->Reactor_1 Filtration_1 Filtration Reactor_1->Filtration_1 Cool to <25°C 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine->Reactor_1 Add dropwise over 8h Maintain at 45°C for 4h Distillation_1 Solvent Removal Filtration_1->Distillation_1 Intermediate N-(6-chloro-3-pyridylmethyl)methylamine Distillation_1->Intermediate Reactor_2 Reaction Vessel Intermediate->Reactor_2 Ethanol Ethanol Ethanol->Reactor_2 N-cyanoethanimidate N-cyanoethanimidate N-cyanoethanimidate->Reactor_2 Reactor_2->Reactor_2 Workup Cooling, Filtration, Washing, Drying Reactor_2->Workup Final_Product This compound Workup->Final_Product

References

Bioavailability and Uptake of (E/Z)-Acetamiprid in Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a prominent neonicotinoid insecticide, is valued for its systemic properties and efficacy against a broad spectrum of sucking insects.[1] It functions by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system, leading to paralysis and death.[2][3] Acetamiprid exists as two geometric isomers, (E)-acetamiprid and (Z)-acetamiprid, with the (E)-isomer being the more stable and commercially utilized form. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and uptake of acetamiprid in target organisms. While extensive data exists for the (E)-isomer, a significant knowledge gap remains concerning the specific pharmacokinetic and pharmacodynamic properties of the (Z)-isomer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and pesticide development.

Introduction to (E/Z)-Acetamiprid

Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄, is a first-generation neonicotinoid.[4] Its structure features a cyanoimino group, which gives rise to (E) and (Z) geometric isomers. The (E)-isomer is recognized as the more stable and biologically active form.[4] While the majority of research has focused on the (E)-isomer, the potential for in vivo isomerization and the distinct biological activity of the (Z)-isomer remain largely unexplored areas of study. Understanding the differential bioavailability and uptake of these isomers is critical for a complete assessment of acetamiprid's efficacy and potential non-target effects.

Physicochemical Properties of (E)-Acetamiprid

The bioavailability of a compound is significantly influenced by its physicochemical properties. The data presented below pertains to the (E)-isomer of acetamiprid.

PropertyValueReference
Molecular Weight222.67 g/mol [1]
Water Solubility4250 mg/L (at 25 °C)[5]
logP (Octanol/Water Partition Coefficient)0.80 (at 25 °C)[5]
Vapor Pressure<1 x 10⁻⁶ Pa (at 25 °C)[6]
StabilityStable in acidic and neutral solutions; hydrolyzes in alkaline conditions.[6]

Bioavailability and Uptake of (E)-Acetamiprid in Target Organisms

The systemic action of acetamiprid relies on its efficient uptake and distribution within the target organism.[1] Studies in various organisms have provided insights into its pharmacokinetic profile.

Invertebrates (Insects)

In insects, acetamiprid is readily absorbed through both contact and ingestion. Once absorbed, it is distributed throughout the insect's body.

Table 1: Pharmacokinetic Parameters of (E)-Acetamiprid in Rats

ParameterValueSpeciesAdministration RouteReference
Time to Maximum Concentration (Tmax) ~1 hourRatOral[5]
Elimination Half-life (t1/2) 6.5 - 10.9 hoursRatOral[5]
Major Route of Excretion UrineRatOral[5]
Tissue Distribution Highest concentrations in liver, kidneys, and adrenal glands.RatOral[5]
Vertebrates (Mammals)

In mammalian systems, acetamiprid is rapidly absorbed and metabolized. The primary route of excretion is via urine.[5]

Metabolism of (E)-Acetamiprid

The biotransformation of acetamiprid is a critical factor in its toxicity and persistence. The primary metabolic pathway involves the N-demethylation of the acetamidine moiety.

Table 2: Major Metabolites of (E)-Acetamiprid

MetaboliteChemical NameOrganism(s)Reference
IM-2-1N-[(6-chloro-3-pyridyl)methyl]-N'-cyanoacetamidineRat[5]
IC-06-chloronicotinic acidRat[5]

The Knowledge Gap: (Z)-Acetamiprid

A thorough review of the scientific literature reveals a significant lack of data specifically addressing the bioavailability, uptake, metabolism, and biological activity of (Z)-acetamiprid. While the (E)-isomer is considered the active form, the potential for the (Z)-isomer to be formed in biological systems or to possess its own unique toxicological profile cannot be dismissed without further investigation.

Drawing parallels from studies on other types of isomers, such as carotenoids, it is plausible that the (Z)-isomer of acetamiprid could exhibit different physicochemical properties, leading to altered bioavailability. For instance, some Z-isomers of carotenoids have shown increased solubility and preferential uptake in intestinal cells. However, it is crucial to emphasize that this is speculative and requires dedicated experimental validation for acetamiprid.

Experimental Protocols

This section outlines common methodologies used to assess the bioavailability and uptake of acetamiprid.

In Vivo Pharmacokinetic Studies in Mammals (Rat Model)
  • Test Substance: Radiolabeled (e.g., ¹⁴C) (E)-acetamiprid is often used to facilitate tracking and quantification.

  • Administration: Oral gavage or intravenous injection.

  • Sample Collection: Blood, urine, feces, and various tissues are collected at predetermined time points.

  • Analysis: Quantification of the parent compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS).

Insect Uptake and Distribution Studies
  • Test Substance: (E)-acetamiprid, often in a formulated product.

  • Administration: Topical application to the insect's cuticle or oral administration through a treated diet.

  • Sample Collection: Whole insects or dissected tissues (e.g., gut, hemolymph, nerve cord) are collected.

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS are commonly employed for the extraction and quantification of acetamiprid residues.[7]

Visualizing Key Pathways

Signaling Pathway of Acetamiprid in Insects

The following diagram illustrates the mechanism of action of acetamiprid at the synaptic level in insects.

Acetamiprid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine ACh Acetylcholine->ACh Released into cleft Action_Potential Action Potential Arrives Action_Potential->Acetylcholine Triggers release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Acetamiprid Acetamiprid->nAChR Binds irreversibly Ion_Channel Ion Channel Opens nAChR->Ion_Channel Activates Depolarization Continuous Depolarization & Excitation Ion_Channel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in Pharmacokinetic_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase Animal_Model Test Animal (e.g., Rat) Compound_Admin Administration of (E)-Acetamiprid Animal_Model->Compound_Admin Blood_Sample Blood Sampling Compound_Admin->Blood_Sample Time points Urine_Feces_Sample Urine & Feces Collection Compound_Admin->Urine_Feces_Sample Time points Tissue_Harvest Tissue Harvesting Compound_Admin->Tissue_Harvest Terminal Sample_Prep Sample Preparation (Extraction, Cleanup) Blood_Sample->Sample_Prep Urine_Feces_Sample->Sample_Prep Tissue_Harvest->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Pharmacokinetic Modeling LC_MS->Data_Analysis

References

Metabolic Fate of Acetamiprid Isomers in Insect Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a neonicotinoid insecticide, exists as a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the more stable and active form. The metabolic fate of these isomers in insect species is a critical determinant of its efficacy and the development of resistance. This technical guide provides an in-depth overview of the metabolic pathways of acetamiprid isomers in insects, focusing on the central role of cytochrome P450 monooxygenases (P450s). It includes a summary of quantitative metabolic data, detailed experimental protocols, and visualizations of key metabolic and regulatory pathways. Understanding the differential metabolism of acetamiprid isomers is crucial for developing more effective and sustainable insect pest management strategies and for designing novel insecticides that can circumvent resistance mechanisms.

Introduction

Acetamiprid is a widely used systemic insecticide effective against a broad range of sucking insects.[1] Like other neonicotinoids, it acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[1] Acetamiprid is commercially available as a mixture of geometric isomers, the (E)- and (Z)-configurations, arising from the cyanoimino group. The (E)-isomer is generally considered the more active form.[2]

Insecticide resistance is a major challenge in agriculture, and metabolic resistance, primarily mediated by cytochrome P450 monooxygenases (P450s), is a key mechanism.[3][4][5] These enzymes detoxify insecticides through oxidative reactions, reducing their efficacy.[3][6] The differential metabolism of acetamiprid isomers by P450s can significantly impact its insecticidal activity and the selection for resistant insect populations. This guide explores the current understanding of the metabolic fate of acetamiprid isomers in various insect species.

Metabolic Pathways of Acetamiprid Isomers

The metabolism of acetamiprid in insects primarily proceeds through two main pathways, both of which are catalyzed by cytochrome P450 enzymes:

  • N-demethylation: This pathway involves the removal of a methyl group from the N-methylamino moiety of acetamiprid.[4][7]

  • Oxidative cleavage: This pathway involves the cleavage of the bond between the chloropyridinylmethyl group and the N-methyl-N'-cyanoacetamidine moiety.[4]

These initial metabolic steps are often followed by further oxidation, leading to the formation of more polar metabolites that can be more easily excreted. A key metabolite formed through these pathways is 6-chloronicotinic acid.[4]

While the general pathways are understood, the specific quantitative differences in the metabolism of the (E)- and (Z)-isomers are not extensively documented in the literature for a wide range of insect species. However, it is hypothesized that the stereochemistry of the isomers influences their binding affinity to the active sites of P450 enzymes, leading to differential rates of metabolism.

Key Metabolites

Several metabolites of acetamiprid have been identified in insects. The primary metabolites resulting from P450-mediated oxidation include:

  • N-desmethyl-acetamiprid (IM-2-1): Formed via the N-demethylation pathway.[5][8]

  • 6-chloronicotinic acid: A common metabolite resulting from oxidative cleavage.[4]

  • N'-cyano-N-methyl acetamidine: Another product of oxidative cleavage.[9]

  • 6-chloro-3-pyridinemethanol: A metabolite identified in fungal degradation studies, which may also be relevant in some insect species.[9]

The relative abundance of these metabolites can vary depending on the insect species, the specific P450 isozymes expressed, and the isomeric composition of the applied acetamiprid.

Quantitative Data on Acetamiprid Metabolism

Quantitative data on the metabolism of acetamiprid, particularly the differential metabolism of its isomers, is crucial for understanding resistance mechanisms. The following tables summarize available data on P450 gene expression in response to acetamiprid exposure and the toxicity of acetamiprid in different insect populations. A significant gap in the literature exists regarding quantitative data on the formation of specific metabolites from (E)- and (Z)-isomers in various insect species.

Table 1: Upregulation of Cytochrome P450 Genes in Aphis gossypii (Melon Aphid) in Response to Acetamiprid Exposure

P450 GeneCladeFold Change in Resistant Strain (Ace-R) vs. Susceptible Strain (Ace-S)Reference
CYP6CY14CYP3Significantly upregulated[3]
CYP6DC1CYP3Significantly upregulated[3]
CYP6CZ1CYP3Significantly upregulated[3]
CYP6DD1CYP3Significantly upregulated[3]
CYP6CY5CYP3Significantly upregulated[3]
CYP6CY9CYP3Significantly upregulated[3]
CYP6DA1CYP3Significantly upregulated[3]
CYP6CY18CYP3Significantly upregulated[3]
CYP6CY16CYP3Significantly upregulated[3]
CYP302A1CYP2Significantly upregulated[3]
CYP315A1CYP2Significantly upregulated[3]
CYP301A1CYP2Significantly upregulated[3]
CYP314A1CYP2Significantly upregulated[3]
CYP4CK1CYP4Significantly upregulated[3]
CYP4G51CYP4Significantly upregulated[3]
CYP306A1MitochondrialSignificantly upregulated[3]
CYP305E1MitochondrialSignificantly upregulated[3]
CYP307A1MitochondrialSignificantly upregulated[3]

Table 2: Toxicity of Acetamiprid against Different Field Populations of Aphis gossypii

PopulationLC50 (mg·L−1)Resistance Ratio (RR)Reference
Yarkant5.66-[10]
Jinghe35.936.35[10]

Experimental Protocols

This section outlines key experimental methodologies for studying the metabolic fate of acetamiprid isomers in insects.

Insect Rearing and Microsome Preparation

Objective: To obtain active P450 enzymes from insect tissues for in vitro metabolism assays.

Protocol:

  • Insect Rearing: Rear susceptible and resistant insect strains under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on their respective host plants.

  • Tissue Dissection: Dissect the desired tissues (e.g., midguts, fat bodies, or whole bodies) from a sufficient number of adult insects on ice.

  • Homogenization: Homogenize the tissues in a pre-chilled glass homogenizer with homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 10% glycerol).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in a resuspension buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 20% glycerol).

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

  • Storage: Aliquot the microsomal suspension and store at -80°C until use.[1]

In Vitro Metabolism Assay

Objective: To determine the rate of metabolism of acetamiprid isomers by insect P450s.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Insect microsomes (typically 0.1-0.5 mg/mL protein)

    • Acetamiprid isomer ((E)- or (Z)-isomer) at various concentrations (e.g., 10-200 µM)

    • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.

    • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Incubation: Pre-incubate the reaction mixture without NADPH for 5 minutes at the optimal temperature for the insect species (e.g., 30°C). Initiate the reaction by adding NADPH.

  • Reaction Termination: After a specific incubation time (e.g., 30-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Collect the supernatant for LC-MS/MS analysis.[11]

LC-MS/MS Analysis of Acetamiprid and its Metabolites

Objective: To separate, identify, and quantify acetamiprid isomers and their metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

General LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used for separation.[12][13]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[14]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of neonicotinoids.[14]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for acetamiprid and its metabolites are monitored.[12][13]

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.[12][13]

Signaling Pathways and Gene Regulation

The expression of P450 genes involved in insecticide metabolism is tightly regulated by complex signaling pathways. Exposure to insecticides can induce the expression of these genes, leading to enhanced detoxification and resistance.

Key Regulatory Pathways
  • CncC/Keap1 Pathway: The Cap 'n' collar isoform C (CncC) and Kelch-like ECH-associated protein 1 (Keap1) pathway is a major regulator of xenobiotic-metabolizing enzymes, including P450s. Under normal conditions, Keap1 targets CncC for degradation. Upon exposure to xenobiotics, this interaction is disrupted, allowing CncC to translocate to the nucleus and activate the transcription of target genes, including P450s.[1]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important pathway involved in the response to cellular stress, including insecticide exposure. This pathway can lead to the phosphorylation and activation of transcription factors that regulate P450 gene expression.[4]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of detoxification enzymes in response to various xenobiotics.[6]

Visualization of Regulatory Pathways

The following diagrams illustrate the general signaling pathways involved in the regulation of P450 gene expression in insects.

P450_Regulation_CncC_Pathway cluster_nucleus Nucleus Insecticide Insecticide (e.g., Acetamiprid) ROS Reactive Oxygen Species (ROS) Insecticide->ROS induces Keap1 Keap1 ROS->Keap1 inactivates CncC CncC Keap1->CncC sequesters Nucleus Nucleus CncC->Nucleus translocates to ARE Antioxidant Response Element (ARE) P450_gene P450 Gene ARE->P450_gene activates transcription P450_protein P450 Protein (Detoxification) P450_gene->P450_protein translates to CncC_n->ARE binds to

Caption: CncC/Keap1 pathway regulating P450 gene expression.

P450_Regulation_MAPK_Pathway cluster_nucleus Nucleus Insecticide Insecticide (e.g., Acetamiprid) Receptor Cell Surface Receptor Insecticide->Receptor activates MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factor (e.g., CREB) MAPK->TF phosphorylates Nucleus Nucleus TF->Nucleus translocates to Promoter P450 Gene Promoter P450_gene P450 Gene Promoter->P450_gene activates transcription P450_protein P450 Protein (Detoxification) P450_gene->P450_protein translates to TF_n->Promoter binds to

References

A Technical Guide to the Photostability and Hydrolysis of Acetamiprid E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetamiprid, a widely used neonicotinoid insecticide, exists as (E) and (Z) isomers at the cyanoimino group. The (E)-isomer is recognized as the more stable and biologically active form. A comprehensive review of current scientific literature reveals that while the overall photostability and hydrolysis of Acetamiprid have been investigated, there is a significant lack of research specifically differentiating the degradation kinetics and pathways of the individual E and Z isomers. This guide synthesizes the available data for Acetamiprid as a whole, provides detailed experimental protocols for stability studies, and outlines a framework for future research to address this critical knowledge gap. Understanding the distinct environmental fate of each isomer is crucial for accurate risk assessment and the development of more stable and effective formulations.

Acetamiprid and its E/Z Isomerism

Acetamiprid, (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a broad range of sucking insects.[1] Its structure contains a C=N double bond in the cyanoimino moiety, giving rise to geometric isomerism. This results in two distinct forms: the (E)-isomer and the (Z)-isomer.[1][2] The (E)-conformer is thermodynamically more stable and is presumed to be the active form that binds to the nicotinic acetylcholine receptor in insects.[1] While both isomers may be present, the equilibrium favors the (E) form. The distinct spatial arrangement of atoms in each isomer could potentially influence their susceptibility to degradation by light and water.

Photostability of Acetamiprid

Photodegradation is a primary pathway for the dissipation of Acetamiprid in the environment. Studies show that it undergoes significant degradation under natural sunlight and artificial UV light, with UVB radiation playing a major role.[3] The process involves complex reactions, including hydroxyl substitution and oxidation, leading to the formation of several photoproducts.[4][5]

Quantitative Data on Acetamiprid Photodegradation

The rate of photodegradation is influenced by the matrix (e.g., water purity, presence of humic acids) and the light source. The following table summarizes reported photodegradation half-life (t½) values for Acetamiprid in aqueous and soil environments.

MatrixLight SourceHalf-Life (t½)Reference
Deionized WaterSunlight9.1 hours[3]
Tap WaterSunlight8.9 hours[3]
DI Water + Humic Acids (100 mg/L)Sunlight6.5 hours[3]
SoilSunlight15.9 hours[3]
Pure WaterUV Light17.3 hours[5]
Pure WaterFluorescence28.6 hours[5]

Note: These studies did not differentiate between the E/Z isomers.

Generalized Experimental Protocol for Photostability Studies

This protocol provides a representative methodology for assessing the photostability of Acetamiprid, synthesized from common practices in the literature.[4][6]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Acetamiprid (e.g., 1000 mg/L) in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Aqueous Working Solution: Dilute the stock solution with purified water (e.g., Milli-Q) or a relevant buffer solution to a desired experimental concentration (e.g., 1-10 mg/L).

  • Irradiation Setup:

    • Place a defined volume of the working solution (e.g., 50 mL) into quartz tubes or a photoreactor to allow for maximum light penetration.

    • Use a calibrated light source, such as a xenon lamp (simulating sunlight) or a mercury lamp (for specific UV wavelengths). The light intensity should be monitored and kept constant.

    • Maintain a constant temperature using a water bath or cooling system.

    • Include "dark" controls, wrapped in aluminum foil, to assess for any non-photolytic degradation.

  • Sampling: Collect aliquots (e.g., 1 mL) from the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).[4]

  • Sample Analysis:

    • Immediately analyze the samples or store them in the dark at <4°C to prevent further degradation.

    • Quantify the remaining concentration of the parent compound (and ideally, the formation of photoproducts) using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD), or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and product identification.[4][6]

  • Data Analysis: Plot the concentration of Acetamiprid versus time. Determine the degradation kinetics, which often follow pseudo-first-order kinetics, and calculate the rate constant (k) and half-life (t½ = 0.693/k).

Visualizations: Workflow and Degradation Pathway

Photostability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Acetamiprid Stock Solution B Dilute to Working Concentration in Water A->B C Expose to Light Source (e.g., Xenon Lamp) B->C D Collect Aliquots at Time Intervals C->D F Quantify with HPLC or LC-MS D->F E Run Dark Control in Parallel E->F G Calculate Rate Constant (k) and Half-Life (t½) F->G

Caption: Experimental workflow for assessing Acetamiprid photostability.

Photodegradation_Pathway cluster_products Major Photoproducts Ace Acetamiprid P1 Desmethyl-acetamiprid Ace->P1 N-Demethylation P2 6-Chloronicotinic Acid Ace->P2 Oxidation & Cleavage P3 Imidazolidine Derivative Ace->P3 Hydrolysis of Cyano Group P4 Urea Derivative P1->P4 Further Degradation

Caption: Simplified photodegradation pathway of Acetamiprid.

Hydrolysis of Acetamiprid

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For Acetamiprid, this process is generally slower than photodegradation.[3] Theoretical studies and experimental observations suggest that the rate of hydrolysis is highly dependent on pH, with significantly faster degradation under alkaline conditions compared to acidic or neutral conditions.[5][7]

Quantitative Data on Acetamiprid Hydrolysis

Quantitative data specifically detailing the hydrolysis half-lives of Acetamiprid isomers at different pH values are scarce in peer-reviewed literature. Theoretical calculations support that hydrolysis via hydroxide ion (OH⁻) attack is the most favorable pathway, indicating that the process is an alkaline-catalyzed reaction.[7] One study reported an aqueous photolysis half-life of 34 days at pH 7, suggesting relative stability to neutral hydrolysis.

Generalized Experimental Protocol for Hydrolysis Studies

This protocol outlines a standard method for evaluating the hydrolysis of Acetamiprid, following guidelines similar to those from regulatory bodies like the OECD.

  • Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values, typically pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Preparation of Test Solutions: Add a small volume of a concentrated Acetamiprid stock solution to each buffer solution to achieve the desired final concentration (e.g., 1-10 mg/L). The amount of organic solvent should be minimal (<1%) to avoid co-solvent effects.

  • Incubation:

    • Store the test solutions in sterile containers in the dark at a constant, controlled temperature (e.g., 25°C or 50°C to accelerate degradation).

    • Ensure containers are properly sealed to prevent evaporation or contamination.

  • Sampling: At appropriate time intervals (which may range from days to weeks, depending on the expected stability), collect duplicate samples from each pH solution.

  • Sample Analysis: Analyze the samples for the concentration of the parent Acetamiprid using a suitable method like HPLC-UV or LC-MS.

  • Data Analysis: For each pH, plot the concentration of Acetamiprid versus time to determine the degradation kinetics and calculate the pseudo-first-order rate constant (k) and half-life (t½).

Visualization: Hydrolysis Workflow

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Buffers (e.g., pH 4, 7, 9) B Spike with Acetamiprid Stock Solution A->B C Incubate in Dark at Constant Temperature B->C D Collect Samples Over Time C->D E Quantify Parent Compound by HPLC D->E F Determine Kinetics and Half-Life at Each pH E->F

Caption: Experimental workflow for assessing Acetamiprid hydrolysis.

Proposed Framework for Isomer-Specific Stability Analysis

To address the current knowledge gap, a targeted research approach is necessary to elucidate the individual stability profiles of Acetamiprid's E and Z isomers.

Key Research Objectives:

  • Isomer Separation: Develop a robust method, likely using preparative or semi-preparative chiral or reversed-phase HPLC, to separate and isolate pure fractions of the (E)- and (Z)-isomers.[8]

  • Parallel Degradation Studies: Subject the purified isomers to identical, parallel photostability and hydrolysis experiments as outlined in Sections 2.2 and 3.2.

  • Comparative Kinetic Analysis: Determine the degradation rate constants and half-lives for each isomer under each condition (photolysis and hydrolysis at various pH levels).

  • Product Identification: Use advanced analytical techniques like LC-MS/MS or LC-QTOF-MS to identify and compare the degradation products formed from each isomer, which may reveal different degradation pathways.

Visualization: Logical Framework for Future Research

Research_Framework cluster_E E-Isomer Testing cluster_Z Z-Isomer Testing A Separate E/Z Isomers (e.g., Preparative HPLC) E_Photo Photostability Study A->E_Photo E_Hydro Hydrolysis Study (pH 4, 7, 9) A->E_Hydro Z_Photo Photostability Study A->Z_Photo Z_Hydro Hydrolysis Study (pH 4, 7, 9) A->Z_Hydro B Comparative Analysis: - Kinetics (t½) - Degradation Products E_Photo->B E_Hydro->B Z_Photo->B Z_Hydro->B

Caption: Logical framework for future isomer-specific stability research.

Conclusion and Future Directions

The environmental fate of Acetamiprid is governed primarily by photodegradation, with hydrolysis being a less significant factor, particularly under neutral and acidic conditions. Current research provides a solid foundation for understanding the overall stability of Acetamiprid. However, the lack of data on the individual E and Z isomers represents a significant gap. The differential stability of these isomers could impact the compound's persistence, metabolite profile, and long-term efficacy in the field.

Future research should prioritize the separation of the E and Z isomers and the subsequent investigation of their distinct photostability and hydrolysis kinetics. Such studies will provide a more nuanced and accurate understanding of Acetamiprid's environmental behavior, leading to improved predictive models and supporting more robust regulatory assessments.

References

An In-Depth Technical Guide to the Synthesis and Purification of (E)-Acetamiprid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (E)-Acetamiprid, a neonicotinoid insecticide. The document details established synthetic methodologies, purification protocols with a focus on isolating the active (E)-isomer, and an overview of its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Acetamiprid, chemically known as (E)-N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine, is a widely used systemic insecticide.[1] It is effective against a broad spectrum of sucking insects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2] For research purposes, particularly in drug development and toxicology studies, obtaining a high-purity sample of the biologically active (E)-isomer is crucial, as the (Z)-isomer is less active. This guide outlines the necessary procedures to achieve this.

Synthesis of (E)-Acetamiprid

Two primary synthetic routes for Acetamiprid are well-documented in the scientific literature. Both methods yield a mixture of (E) and (Z) isomers, with the (E) isomer being the major product due to its higher stability. Subsequent purification is necessary to isolate the pure (E)-isomer.

Synthetic Route 1: From 2-chloro-5-chloromethylpyridine

This common method involves a two-step process starting from 2-chloro-5-chloromethylpyridine.

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

In this initial step, 2-chloro-5-chloromethylpyridine is reacted with an aqueous solution of methylamine to yield the intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.[3]

Step 2: Synthesis of Acetamiprid

The intermediate is then condensed with an N-cyanoethanimideate, such as ethyl N-cyanoethanimideate, in a suitable solvent like ethanol.[4][5] The reaction mixture is heated to facilitate the formation of Acetamiprid.

Synthetic Route 2: From 2-chloro-2-chloromethyl-4-cyanobutyraldehyde

An alternative route begins with 2-chloro-2-chloromethyl-4-cyanobutyraldehyde, which is first converted to the key intermediate 2-chloro-5-chloromethylpyridine using a chlorinating agent like triphosgene.[6] Subsequent ammoniation and esterification steps lead to the formation of Acetamiprid.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of (E)-Acetamiprid.

Synthesis of Acetamiprid (Route 1)

Materials and Reagents:

  • 2-chloro-5-chloromethylpyridine

  • 40% Methylamine aqueous solution

  • Ethyl N-cyanoethanimideate

  • Ethanol

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine:

    • In a reaction vessel, combine 162 g of 2-chloro-5-chloromethylpyridine with 250 ml of a 40% aqueous methylamine solution.

    • Heat the mixture to 60°C and maintain this temperature with stirring for 6 hours.

    • After the reaction is complete, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.

  • Synthesis of Acetamiprid:

    • In a 500 ml flask, dissolve 157.5 g of the previously synthesized N-(6-chloro-3-pyridylmethyl)methylamine in 100 g of ethanol.

    • To this solution, add 112 g of ethyl N-cyanoethanimideate.

    • Heat the reaction mixture to 65°C and maintain for 6-7 hours with continuous stirring.

    • Upon completion, cool the reaction mixture to 0°C to induce precipitation.

    • Filter the precipitate and wash with a saturated brine solution.

    • Dry the collected solid under vacuum to yield crude Acetamiprid.

Purification of (E)-Acetamiprid by Preparative HPLC

Instrumentation and Materials:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[7]

Procedure:

  • Sample Preparation: Dissolve the crude Acetamiprid in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best separation of the (E) and (Z) isomers. A common starting point is a 30:70 (v/v) mixture of acetonitrile and 1.5% acetic acid in water.[8]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

    • Detection: UV detection at 254 nm.[8]

    • Column Temperature: 25°C.[8]

  • Fraction Collection: Inject the sample onto the column and collect the fraction corresponding to the (E)-Acetamiprid peak. The (E)-isomer is expected to be the major peak.

  • Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the purified (E)-Acetamiprid.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.[9][10]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of (E)-Acetamiprid.

Table 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

ParameterValueReference
Purity95.8%[3]
Yield95.6%[3]

Table 2: Synthesis of Crude Acetamiprid

ParameterValueReference
Purity96.8%[5]
Yield96.6%[5]

Table 3: Analytical HPLC Parameters for Purity Assessment

ParameterConditionReference
ColumnAgilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 µm)[8]
Mobile PhaseAcetonitrile / 1.5% Acetic Acid in Water (30/70 v/v)[8]
Flow Rate1.0 mL/min[8]
DetectionUV at 254 nm[8]
Column Temperature25°C[8]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Purification of (E)-Acetamiprid

Synthesis_Purification_Workflow Start Starting Materials (2-chloro-5-chloromethylpyridine, Methylamine, Ethyl N-cyanoethanimideate) Synthesis_Intermediate Synthesis of Intermediate (N-(6-chloro-3-pyridylmethyl)methylamine) Start->Synthesis_Intermediate Synthesis_Crude Synthesis of Crude Acetamiprid ((E/Z)-isomers) Synthesis_Intermediate->Synthesis_Crude Purification Preparative HPLC (Reverse-phase C18) Synthesis_Crude->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Final_Product Pure (E)-Acetamiprid Analysis->Final_Product

Caption: Workflow for the synthesis and purification of (E)-Acetamiprid.

Signaling Pathway: Mechanism of Action of (E)-Acetamiprid

Acetamiprid_Signaling_Pathway Acetamiprid (E)-Acetamiprid nAChR Nicotinic Acetylcholine Receptor (nAChR) (Postsynaptic Membrane) Acetamiprid->nAChR Binds as agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Continuous Nerve Impulse Transmission Depolarization->Nerve_Impulse Paralysis Paralysis and Death of Insect Nerve_Impulse->Paralysis

Caption: Simplified signaling pathway of (E)-Acetamiprid at the insect nAChR.

Conclusion

This guide provides a detailed framework for the synthesis and purification of (E)-Acetamiprid for research applications. By following the outlined protocols, researchers can obtain high-purity (E)-Acetamiprid, which is essential for accurate and reproducible experimental results in the fields of drug discovery, toxicology, and insecticide development. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, aiding in the understanding and implementation of these procedures.

References

The Neurotoxicological Profile of Acetamiprid: An In-depth Analysis of its Interaction with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a prominent member of the neonicotinoid class of insecticides, exerts its primary neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3] This technical guide provides a comprehensive examination of the molecular interactions between acetamiprid and nAChRs, detailing its mechanism of action, quantitative binding and activation data, and the resultant neurotoxic signaling pathways. Detailed experimental protocols for key assays are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate a deeper understanding and further investigation by researchers in neurotoxicology and drug development.

Introduction: Acetamiprid and Nicotinic Acetylcholine Receptors

Acetamiprid is a widely used neonicotinoid insecticide, structurally similar to nicotine, that is designed to control a broad spectrum of insect pests.[1][2] Its mode of action centers on its agonistic activity at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels for fast excitatory neurotransmission in the central nervous system of insects.[4][5] While engineered for high selectivity towards insect nAChRs, growing evidence indicates that acetamiprid also interacts with mammalian nAChRs, raising concerns about its potential for neurotoxicity in non-target species, including humans.[1][6][7] Understanding the nuances of these interactions is critical for assessing its toxicological risk and for the development of safer alternatives. This guide synthesizes current research to provide a detailed overview of acetamiprid's effects on nAChRs at the molecular and cellular levels.

Mechanism of Action of Acetamiprid on nAChRs

Acetamiprid's interaction with nAChRs is complex, exhibiting characteristics of both a partial agonist and a modulator, with effects varying depending on the specific nAChR subunit composition and the organism.

  • Agonistic and Partial Agonistic Activity : In insects, acetamiprid acts as a potent agonist on postsynaptic nAChRs, leading to an uncontrolled influx of cations, membrane depolarization, and subsequent hyperexcitation of the nervous system, which results in paralysis and death.[1] Studies on mammalian receptors have shown that acetamiprid can act as a partial agonist. For instance, on rat α7 neuronal nAChRs expressed in Xenopus oocytes, acetamiprid induces inward currents, although with lower efficacy compared to the endogenous ligand, acetylcholine (ACh).[8] It has also been described as a nearly full agonist on certain insect receptor subtypes, such as the α1/β1/β2 nAChR.[4][9]

  • Modulatory Effects : Beyond direct activation, acetamiprid can modulate the receptor's response to acetylcholine. Pre-treatment with low concentrations of acetamiprid has been shown to significantly enhance subsequent currents evoked by ACh on mammalian α7 nAChRs.[7][8] This suggests a positive allosteric modulatory effect where acetamiprid binding alters the receptor's conformation, increasing its sensitivity to the primary neurotransmitter.

  • Subunit Specificity : The neurotoxic impact of acetamiprid is heavily dependent on the nAChR subunit composition. It shows high affinity for insect nAChR subtypes.[6] In mammals, it has been shown to interact with several subunits, including α3, α4, and α7, which are expressed in various brain regions.[1][6] For example, acetamiprid can evoke significant excitatory Ca2+ influxes in rat cerebellar neurons that express mRNA for α3, α4, and α7 nAChR subunits.[6][10] Research on Drosophila suggests that the α1/α2/β1/β2 and α1/β1/β2 nAChRs are potential major targets for acetamiprid.[4][9]

Quantitative Analysis of Acetamiprid-nAChR Interaction

The potency and efficacy of acetamiprid's interaction with nAChRs have been quantified in several studies, primarily through electrophysiological and radioligand binding assays. The half-maximal effective concentration (EC50) is a key parameter indicating the concentration of acetamiprid required to elicit 50% of its maximal response.

Receptor Subtype/PreparationOrganism/SystemParameterValue (mM)Reference
α7 nAChRRat (expressed in Xenopus oocytes)EC500.73 ± 0.06[8]
α7 nAChR (ACh/Acetamiprid co-application)Rat (expressed in Xenopus oocytes)EC500.89 ± 0.2[8]
Dα2β2 nAChR (Wild Type)Drosophila melanogasterpEC505.26 ± 0.09[11]

Neurotoxic Effects and Signaling Pathways

The binding of acetamiprid to nAChRs initiates a cascade of cellular events that can lead to neurotoxicity, particularly during development.

  • Excitotoxicity and Calcium Influx : As an nAChR agonist, acetamiprid triggers the opening of the ion channel, leading to an influx of Na+ and Ca2+ ions. This causes neuronal depolarization and excitation.[6] At concentrations of 1 µM and higher, acetamiprid can induce significant excitatory Ca2+ influxes in cultured cerebellar neurons from neonatal rats.[6][10] This sustained elevation of intracellular calcium can trigger excitotoxic pathways.

  • Oxidative Stress : Acetamiprid exposure has been linked to the induction of oxidative stress in neuronal tissues.[12][13] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a significant reduction in the levels and activity of antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD).[12][13]

  • Developmental Neurotoxicity (DNT) : There is significant concern regarding the developmental neurotoxicity of acetamiprid.[14][15][16] Exposure during critical periods of brain development may disrupt neurogenesis, neuronal migration, and differentiation.[17] Studies have shown that both acetamiprid and imidacloprid can affect the developing human nervous system, leading regulatory bodies to consider more conservative safety values.[14][15] In rodent models, perinatal exposure to acetamiprid has been associated with a decreased auditory startle reflex and shrinkage of brain tissue.[16]

  • Gene Expression : Exposure to acetamiprid can inhibit the mRNA expression of α3, α4, and α7 nAChR subunits in rat cerebellar cells and various brain regions in mice, suggesting a potential for long-term alteration of cholinergic signaling.[1]

Below is a diagram illustrating the proposed signaling pathway for acetamiprid-induced neurotoxicity.

Acetamiprid_Signaling_Pathway Acetamiprid Acetamiprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetamiprid->nAChR Binds and Activates (Partial Agonist) Gene_Expression Altered nAChR Gene Expression Acetamiprid->Gene_Expression Depolarization Neuronal Membrane Depolarization nAChR->Depolarization Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation ROS Increased Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondrial Dysfunction Apoptosis Apoptosis / Cell Death Hyperexcitation->Apoptosis Excitotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis DNT Developmental Neurotoxicity Apoptosis->DNT TEVC_Workflow A 1. Harvest and Prepare Xenopus Oocytes B 2. Inject cRNA for nAChR Subunits A->B C 3. Incubate for Receptor Expression B->C D 4. Place Oocyte in Recording Chamber C->D E 5. Impale with Two Microelectrodes D->E F 6. Voltage Clamp Membrane Potential E->F G 7. Perfuse with Acetamiprid Solution F->G H 8. Record Ionic Current G->H I 9. Analyze Data (e.g., EC50) H->I Binding_Assay_Workflow A 1. Prepare Receptor-Rich Membrane Fraction B 2. Incubate Membranes with Radioligand ([³H]-Ligand) A->B C 3. Add Varying Concentrations of Unlabeled Acetamiprid B->C D 4. Rapid Filtration to Separate Bound from Free Ligand C->D E 5. Wash Filters to Remove Non-specific Binding D->E F 6. Quantify Radioactivity via Scintillation Counting E->F G 7. Plot Competition Curve (% Inhibition vs. [Acetamiprid]) F->G H 8. Calculate IC50 and Ki Values G->H

References

Soil sorption and leaching potential of (E/Z)-Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Soil Sorption and Leaching Potential of (E/Z)-Acetamiprid

Introduction

Acetamiprid, with the chemical name (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic neonicotinoid insecticide widely employed in agriculture to control a variety of sucking and chewing pests on crops such as leafy vegetables, fruits, and cotton.[1] Like other neonicotinoids, its mode of action involves the disruption of the insect nervous system.[2]

Acetamiprid exists as two geometric isomers, (E) and (Z), due to the configuration of the cyanoimino group. The (E)-isomer is recognized as the more stable and biologically active form.[1] Consequently, most environmental fate studies focus on the properties of the (E)-isomer or the technical mixture, with limited literature specifically detailing the distinct soil behavior of the (Z)-isomer. This guide synthesizes the available technical information on the soil sorption, leaching, and degradation of acetamiprid, providing researchers and environmental scientists with a comprehensive overview of its environmental fate.

Soil Sorption of Acetamiprid

The sorption of acetamiprid to soil particles is a critical process that dictates its mobility, bioavailability, and overall environmental distribution. Sorption is quantified using several key parameters, including the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich sorption coefficient (Kf).

Generally, acetamiprid exhibits low to moderate sorption in soils, which is influenced by soil properties such as organic matter and clay content.[3]

Quantitative Sorption Data

The following table summarizes experimentally determined sorption coefficients for acetamiprid across various studies and soil types.

ParameterValue RangeSoil Type(s)Reference(s)
Kd (mL/g) 0.71 - 4.1Varies, including Oxisols[3][4]
Koc (mL/g) 71 - 3235Varies, including Oxisols and Entisols[4][5][6]
Kf ((mg/kg)/(mg/L)¹/ⁿ) 0.6 - 8.87Varies[4][6]
1/n (Freundlich exponent) 0.807 - 1.478Varies[4][6]

Note: The wide range in Koc values reflects the significant influence of soil composition, particularly organic carbon content, on the sorption behavior of acetamiprid.

Degradation and Persistence in Soil

The persistence of acetamiprid in the soil environment is primarily governed by microbial degradation under aerobic conditions.[7] It is generally considered to be non-persistent in soil.[1]

Soil Half-Life (DT50)

The half-life (DT50) is a measure of the time required for 50% of the initial concentration of a substance to dissipate. The table below presents reported soil half-lives for acetamiprid.

ParameterValue Range (days)ConditionsReference(s)
Soil Half-Life (DT50) <1 - 22.8Aerobic, laboratory, and field conditions[8][9]

Factors such as soil moisture, temperature, and microbial activity can significantly influence the rate of degradation. For instance, acetamiprid dissipates more rapidly in submerged soil compared to dry or field capacity moisture conditions.[8]

Leaching Potential

The leaching potential of a pesticide is its propensity to move through the soil profile and potentially contaminate groundwater. This is largely determined by its sorption characteristics and persistence. Due to its high water solubility and generally low sorption, acetamiprid is considered to be moderately to highly mobile in soil, which may pose a risk of leaching, particularly in sandy soils with low organic matter.[7][9][10]

Groundwater Ubiquity Score (GUS)

The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the leaching potential of a pesticide. It is derived from the pesticide's half-life (t½) and its organic carbon-normalized sorption coefficient (Koc) using the following formula:

GUS = log₁₀(t½) × [4 - log₁₀(Koc)] [11]

  • GUS < 1.8: Low leaching potential ("Non-leacher")

  • 1.8 < GUS < 2.8: Intermediate leaching potential ("Transition")

  • GUS > 2.8: High leaching potential ("Leacher")[12]

Based on the ranges of DT50 and Koc values reported, the GUS for acetamiprid can vary, but its properties often place it in the "Transition" to "Leacher" category, indicating a potential concern for groundwater contamination under certain environmental conditions.

Experimental Protocols

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

The batch equilibrium method is the standard approach for determining the soil sorption coefficients of chemicals.[13][14][15][16] The process involves equilibrating an aqueous solution of the chemical with a known mass of soil and measuring the concentration of the chemical in the aqueous phase after equilibrium is reached.

Methodology:

  • Soil Preparation: Representative soil samples are air-dried and sieved (typically <2 mm). Key soil properties such as pH, organic carbon content, texture, and cation exchange capacity are characterized.[17]

  • Test Solution Preparation: A stock solution of acetamiprid (often ¹⁴C-labelled for ease of detection) is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte to mimic soil solution ionic strength.[17] A series of dilutions are made to create solutions of varying concentrations.

  • Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the test solution (a typical soil-to-solution ratio is 1:5).[18] The tubes are then agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[17][18]

  • Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of acetamiprid remaining in the supernatant (aqueous phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if radiolabelled).[19][20]

  • Calculation: The amount of acetamiprid sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution (the indirect method).[15] The sorption coefficients (Kd, Koc, Kf) are then calculated from the data.

Experimental_Workflow_OECD106 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Characterize & Prepare Soil (Dry, Sieve <2mm) Mix Combine Soil & Solution (e.g., 1:5 ratio) Soil->Mix Solution Prepare Acetamiprid Solutions (in 0.01M CaCl2) Solution->Mix Agitate Agitate in Dark (Constant Temp, 24-48h) Mix->Agitate Centrifuge Separate Phases (Centrifugation) Agitate->Centrifuge Analyze Analyze Supernatant (HPLC or LSC) Centrifuge->Analyze Calculate Calculate Sorbed Amount (By Difference) Analyze->Calculate Isotherm Determine Sorption Coefficients (Kd, Koc, Kf) Calculate->Isotherm

Caption: Workflow for the OECD 106 Batch Equilibrium Sorption Study.

Analytical Quantification Methods

Accurate quantification of acetamiprid in environmental matrices is essential for fate studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Diode Array Detector (DAD) is a common method for analyzing acetamiprid residues in soil and water extracts.[19][20]

  • Gas Chromatography (GC): GC can also be used, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), for the determination of acetamiprid and its metabolites.[21][22]

  • Sample Preparation: Extraction from soil is typically performed using solvents like acetonitrile or methanol, followed by a clean-up step, for example, using solid-phase extraction (SPE) cartridges to remove interfering co-extractives.[20][23]

Mechanism of Action: Signaling Pathway

Acetamiprid is a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] It mimics the action of the neurotransmitter acetylcholine (ACh) but binds irreversibly to the receptor.[2] This leads to continuous and uncontrolled nerve firing, resulting in hyperexcitation, paralysis, and eventual death of the insect.[2] Its selectivity for insects over mammals is due to a higher binding affinity for insect nAChRs.[24]

Acetamiprid_MOA cluster_synapse Insect Synaptic Cleft cluster_response Cellular & Organismal Response ACh Acetylcholine (ACh) (Neurotransmitter) nAChR Nicotinic ACh Receptor (nAChR) on Postsynaptic Neuron ACh->nAChR Binds Reversibly Acetamiprid Acetamiprid Acetamiprid->nAChR Binds Irreversibly (Competitive Agonist) IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Continuous Depolarization & Nerve Firing IonChannel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in

Caption: Acetamiprid's mechanism of action at the insect nAChR.

Conclusion

The available scientific literature indicates that acetamiprid is an insecticide with low to moderate sorption potential in soils, making it relatively mobile. Its persistence is generally low due to aerobic microbial degradation. The combination of these properties suggests a potential for leaching, especially in soils with low organic carbon and high sand content. While most studies treat acetamiprid as a single compound, it is understood that the (E)-isomer is the primary contributor to its biological and environmental characteristics. Further research focusing on the differential fate of the (E) and (Z) isomers could provide a more nuanced understanding of its environmental risk profile.

References

Methodological & Application

Application Note: Analytical Method for Separation of Acetamiprid E/Z Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetamiprid is a neonicotinoid insecticide widely used in agriculture to control sucking insects.[1][2] It exists as a mixture of two geometric isomers, (E)- and (Z)-acetamiprid, due to the restricted rotation around the C=N double bond in the cyanoimino group.[1][2] The (E)-isomer is reported to be the more stable and biologically active form.[1] Therefore, the ability to separate and quantify these isomers is crucial for quality control, environmental monitoring, and toxicological studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical separation of Acetamiprid E/Z isomers.

Principle

The separation of the Acetamiprid E/Z isomers is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The differential interaction of the two isomers with the hydrophobic stationary phase of a C18 column, driven by subtle differences in their polarity and steric configuration, allows for their separation. The mobile phase, consisting of an organic solvent and an aqueous buffer, is optimized to achieve baseline resolution of the two isomer peaks. Detection is performed using a UV detector at a wavelength where both isomers exhibit significant absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).[7][10]

  • Chromatographic Column: A ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm) or equivalent C18 column.[7]

  • Data Acquisition and Processing: Empower 2 or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: Analytical standards of (E)-Acetamiprid and (Z)-Acetamiprid (if available) or a mixture of the isomers.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the Acetamiprid isomer standard (or mixture) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

For the analysis of technical grade Acetamiprid or formulated products:

  • Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of Acetamiprid.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

HPLC Operating Conditions

The following HPLC conditions are proposed for the separation of Acetamiprid E/Z isomers. Optimization may be required based on the specific column and instrument used.

ParameterRecommended Condition
Column ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time Approximately 15 minutes

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of Acetamiprid E/Z isomers based on the proposed method. Actual values may vary depending on the specific experimental conditions.

CompoundIsomerExpected Retention Time (min)Resolution (Rs)
AcetamipridZ-Isomer~ 6.5> 1.5
AcetamipridE-Isomer~ 8.0-

Note: The elution order of the E and Z isomers may need to be confirmed by injecting individual standards if available, or by using other analytical techniques such as NMR.

Mandatory Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Sample/Standard Standard_Prep->Injection Inject Standards for Calibration Sample_Prep Sample Preparation (Dissolution, Sonication, Filtration) Sample_Prep->Injection Inject Prepared Sample HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of E/Z Isomers Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of Acetamiprid E/Z isomers.

Logical Relationship of Isomer Separation

Isomer_Separation cluster_mixture Acetamiprid Isomer Mixture cluster_hplc HPLC System cluster_separated Separated Isomers Mixture Acetamiprid (E/Z Isomer Mixture) Stationary_Phase Stationary Phase (C18) Mixture->Stationary_Phase Introduction Z_Isomer Z-Isomer Stationary_Phase->Z_Isomer Differential Partitioning E_Isomer E-Isomer Stationary_Phase->E_Isomer Mobile_Phase Mobile Phase (ACN/H2O) Mobile_Phase->Stationary_Phase Elution

Caption: Principle of chromatographic separation of Acetamiprid E/Z isomers.

Conclusion

The proposed HPLC method provides a framework for the successful separation of Acetamiprid E/Z isomers. The use of a standard C18 column with a simple mobile phase makes this method accessible and cost-effective for routine analysis. Method validation according to ICH or other relevant guidelines is recommended to ensure its suitability for the intended application. This analytical procedure is a valuable tool for researchers, scientists, and drug development professionals working with Acetamiprid.

References

Application Notes and Protocols for Chiral Separation of Neonicotinoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonicotinoid insecticides are a major class of pesticides used worldwide for crop protection. Many neonicotinoids possess chiral centers, meaning they exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit significant differences in their insecticidal activity, metabolism, and toxicity to non-target organisms, including pollinators and aquatic life. For instance, studies on dinotefuran have shown that the R-enantiomer can be less toxic to honeybees and earthworms while maintaining comparable efficacy against common pests.[1] This enantioselectivity underscores the critical need for robust analytical methods to separate and quantify neonicotinoid isomers. Such methods are essential for accurate environmental risk assessment, the development of more effective and safer agrochemicals, and for regulatory compliance.

This document provides detailed application notes and protocols for the chiral separation of neonicotinoid isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for this purpose.

Principle of Chiral Separation

The separation of enantiomers requires a chiral environment. In chromatographic techniques like HPLC and SFC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[2] CSPs are packed into columns and create transient diastereomeric complexes with the enantiomers of the analyte as they pass through. These temporary complexes have different energies of formation and dissociation, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven highly effective for the chiral resolution of neonicotinoids.

I. High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely accessible technique for chiral separations. Normal-phase HPLC is often preferred for its compatibility with common polysaccharide-based CSPs.

Application Note: Chiral Separation of Dinotefuran Enantiomers by HPLC

This method details the enantioselective separation of the neonicotinoid dinotefuran in various food matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: ChromegaChiral CCA (amylose-based).

Chromatographic Conditions:

ParameterValue
Mobile Phase n-hexane:ethanol:methanol (85:5:10, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient (temperature effects should be evaluated for optimization)
Injection Volume 10-20 µL
Detection UV at 270 nm[3]

Expected Results:

This method should achieve baseline separation of (+)-dinotefuran and (-)-dinotefuran with a resolution of approximately 1.8.[3] The (+)-enantiomer is typically eluted first.[3]

II. Supercritical Fluid Chromatography (SFC) Methods

SFC is a powerful alternative to HPLC, offering advantages such as faster analysis times, higher efficiency, and reduced use of organic solvents.[2][4] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of a polar organic modifier.

Application Note: Chiral Separation of Dinotefuran and its Metabolite (UF) by SFC-MS/MS

This protocol is optimized for the rapid and sensitive enantioseparation of dinotefuran and its chiral metabolite, UF, in environmental and biological matrices.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chiral Column: Amylose tris-(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H).

Chromatographic and MS Conditions:

ParameterValue
Mobile Phase Supercritical CO2 / Methanol with 2% formic acid (as modifier)[4]
Flow Rate 1.9 mL/min[4]
Backpressure 2009.8 psi (ABPR)[4]
Column Temperature 26.0°C[4]
Injection Volume 5 µL
MS Detection Electrospray Ionization Positive Mode (ESI+)[4]

Expected Results:

This method can achieve baseline resolution of the enantiomers of both dinotefuran and its metabolite UF in under 4.5 minutes, making it suitable for high-throughput analysis.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of neonicotinoids based on available literature. Retention time (tR), separation factor (α), and resolution (Rs) are key parameters for evaluating the quality of a chiral separation.

NeonicotinoidChiral Stationary PhaseTechniqueMobile Phase/ModifiertR1 (min)tR2 (min)αRsReference
Dinotefuran ChromegaChiral CCAHPLCn-hexane:ethanol:methanol (85:5:10)~6.5~7.51.21~1.8[3]
Dinotefuran Chiralpak ICPrep-SFCCO2/ethanol (65/35)7.038.26-3.45[5]
Compound 1 Chiralpak AD-HHPLCn-hexane/ethanol--1.152.01
Compound 1 Chiralpak AD-HSFCCO2/ethanol--1.141.95
Compound 2 Chiralcel OD-HHPLCn-hexane/ethanol--1.111.65
Compound 2 Chiralcel OD-HSFCCO2/ethanol--1.101.55

*Compounds 1 and 2 are synthesized neonicotinoid analogues from Zhang et al. (2011). Specific retention times were not available in the abstract.

Experimental Protocols

Protocol 1: Sample Preparation from Soil using QuEChERS

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of neonicotinoid residues from soil prior to chiral analysis.

Materials:

  • 10 g of soil sample

  • Deionized water

  • Acetonitrile (ACN)

  • 50 mL centrifuge tubes

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.[6]

  • Extraction: Add 10 mL of acetonitrile to the tube.[6]

  • Vortex or shake vigorously for 5 minutes to extract the neonicotinoids.

  • Salting Out: Add 4 g of anhydrous MgSO4 and 1 g of NaCl to the tube.

  • Immediately shake for 2 minutes to induce phase separation.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge for 2 minutes at high speed (e.g., ≥5000 rcf).

  • Final Extract: Carefully collect the supernatant. This extract can be injected directly or evaporated to dryness and reconstituted in the mobile phase for analysis by HPLC or SFC.

Visualizations

Neonicotinoid Mode of Action

Neonicotinoids act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to a blockage of nerve signal transmission, resulting in paralysis and death.[7] The chiral structure of the neonicotinoid can significantly influence its binding affinity to these receptors.

Neonicotinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Opens Channel Response Continuous Stimulation -> Paralysis & Death nAChR->Response Irreversible Activation Neonicotinoid Neonicotinoid Enantiomers Neonicotinoid->nAChR Binds (Agonist) Chiral_Method_Dev_Workflow Start Racemic Neonicotinoid Standard Screen Screen CSPs & Mobile Phases (HPLC / SFC) Start->Screen Eval Evaluate Separation (α, Rs) Screen->Eval Optimize Optimize Parameters (Flow, Temp, Gradient) Eval->Optimize Partial or No Separation Validate Method Validation (Linearity, LOD, LOQ, Accuracy) Eval->Validate Good Separation Optimized Optimized Separation? Optimize->Optimized Optimized->Screen No Optimized->Validate Yes End Final Application Note & Protocol Validate->End Sample_Analysis_Workflow Sample 1. Soil Sample Collection QuEChERS 2. QuEChERS Extraction Sample->QuEChERS Cleanup 3. d-SPE Cleanup QuEChERS->Cleanup Analysis 4. Chiral HPLC or SFC Analysis Cleanup->Analysis Data 5. Data Acquisition & Quantification Analysis->Data

References

Application Notes and Protocols for the Development of Immunoassays for (E/Z)-Acetamiprid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects on various crops.[1][2][3] Its widespread use, however, necessitates the development of rapid, sensitive, and cost-effective methods for detecting its residues in agricultural products and environmental samples to ensure food safety and monitor environmental contamination.[4][5] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful alternative to traditional chromatographic methods, providing high-throughput screening with simple operation.[6][7][8] These assays are based on the specific recognition of the target analyte (acetamiprid) by antibodies.[6][8]

This document provides detailed protocols and application notes for the development of immunoassays for the detection of (E/Z)-acetamiprid, aimed at researchers, scientists, and professionals in drug and pesticide development.

Section 1: Hapten Synthesis and Immunogen Preparation

The development of a sensitive and specific immunoassay begins with the synthesis of a hapten, a small molecule that is chemically similar to acetamiprid but modified to allow conjugation to a larger carrier protein. This hapten-protein conjugate, known as an immunogen, is then used to elicit an immune response in an animal to produce antibodies against acetamiprid.

Protocol 1: Synthesis of Acetamiprid Hapten and Conjugation to Carrier Proteins

This protocol is based on the synthesis of an acetamiprid hapten with a carboxyl group for conjugation.[9]

Materials:

  • Acetamiprid (ACE)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • β-mercaptopropionic acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • N-Hydroxysuccinimide (NHS)[10]

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • Phosphate Buffered Saline (PBS), 0.01 M, pH 7.4

  • Dialysis tubing

Procedure for Hapten Synthesis:

  • Dissolve 2.0 g of acetamiprid and 0.9 g of KOH in 3.0 mL of DMSO.

  • Slowly add 10 mL of DMSO containing 0.84 g of β-mercaptopropionic acid to the reaction mixture while stirring.

  • Continue stirring at room temperature for 12 hours.

  • Filter the mixture and concentrate it to obtain a yellow viscous liquid.

  • Dissolve the liquid in 20.0 mL of ultrapure water and adjust the pH to 3 with 2.0 M HCl.

  • Extract the aqueous phase twice with 10.0 mL of ethyl acetate.

  • Combine the organic phases and wash them twice with ultrapure water.

  • Dry the extracted solution with anhydrous sodium sulfate and concentrate it.

  • Recrystallize the crude product from methanol to obtain the solid acetamiprid hapten.[9]

Procedure for Immunogen (ACE-BSA) and Coating Antigen (ACE-OVA) Preparation:

  • Dissolve 100 mmol of the acetamiprid hapten in 2.0 mL of DMSO.

  • Add 1.5 mL of DMSO containing 0.1 mol of NHS and 0.1 mol of EDC to the hapten solution.

  • Stir the reaction mixture at room temperature in a sealed container for 7 hours to overnight to activate the hapten.

  • Centrifuge the mixture at 8000 rpm for 5 minutes.

  • Slowly add the supernatant to a 2.0 mL solution of 15 mg/mL BSA (for immunogen) or OVA (for coating antigen) in PBS.

  • Continue the conjugation reaction by stirring at room temperature for 12 hours.

  • Dialyze the conjugate against 0.01 M PBS (pH 7.4) at 4°C for 4 days, changing the dialysis buffer every 12 hours to remove unconjugated hapten and reagents.[9]

  • Store the prepared immunogen and coating antigen at -20°C.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation Acetamiprid Acetamiprid Reaction1 Reaction with β-mercaptopropionic acid Acetamiprid->Reaction1 ACE_Hapten Acetamiprid Hapten (with COOH group) Reaction1->ACE_Hapten Activation Activation with EDC/NHS ACE_Hapten->Activation Activated_Hapten Activated Hapten (NHS-ester) Activation->Activated_Hapten Conjugation_Reaction Conjugation Activated_Hapten->Conjugation_Reaction Carrier_Protein Carrier Protein (BSA or OVA) Carrier_Protein->Conjugation_Reaction Immunogen Immunogen (ACE-BSA) or Coating Antigen (ACE-OVA) Conjugation_Reaction->Immunogen

Figure 1. Workflow for Acetamiprid hapten synthesis and conjugation.

Section 2: Monoclonal Antibody Production

Monoclonal antibodies (mAbs) offer high specificity and a consistent supply for immunoassay development.

Protocol 2: Production of Anti-Acetamiprid Monoclonal Antibody

Procedure:

  • Immunization: Immunize 6-8 week old female BALB/c mice subcutaneously with the ACE-BSA immunogen. The initial immunization should contain 100 µg of the immunogen emulsified with a suitable adjuvant. Subsequent booster injections of 50 µg should be administered every 3 weeks.[10]

  • Titer Determination: Collect blood samples from the immunized mice and determine the antibody titer using an indirect ELISA with the ACE-OVA coating antigen.

  • Cell Fusion: Select the mouse with the highest antibody titer and sacrifice it. Fuse its splenocytes with Sp2/0 murine myeloma cells to produce hybridomas.[10]

  • Screening and Cloning: Screen the resulting hybridoma supernatants for the presence of specific anti-acetamiprid antibodies using indirect ELISA. Select and subclone the positive hybridomas by limiting dilution to obtain stable monoclonal cell lines.

  • Antibody Production and Purification: Expand the selected hybridoma cell lines in vitro or in vivo (ascites) to produce a larger quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Section 3: Immunoassay Development and Protocols

A. Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA is a sensitive method for quantifying acetamiprid in various samples.[9] The principle involves the competition between free acetamiprid in the sample and the coating antigen (ACE-OVA) for a limited number of anti-acetamiprid antibody binding sites.

Protocol 3: Indirect Competitive ELISA for Acetamiprid Detection

Materials:

  • 96-well microtiter plates

  • Coating antigen (ACE-OVA)

  • Anti-acetamiprid monoclonal antibody

  • Blocking buffer (e.g., 0.4% skim milk powder in PBS)[9]

  • Wash buffer (PBST: 0.01 M PBS with 0.05% Tween-20)

  • Acetamiprid standards

  • Sample extracts

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stopping solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute the ACE-OVA coating antigen to an optimal concentration in PBS. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with PBST to remove unbound antigen.[9]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.[9]

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of acetamiprid standard or sample extract to each well, followed by 50 µL of the diluted anti-acetamiprid monoclonal antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stopping solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of acetamiprid in the sample.

icELISA_Principle cluster_wells Microtiter Well Surface cluster_detection Detection Steps Coating_Antigen Coating Antigen (ACE-OVA) Immobilized on Well Secondary_Antibody Enzyme-conjugated Secondary Antibody Coating_Antigen->Secondary_Antibody Binds to primary Ab Free_Acetamiprid Free Acetamiprid (from sample) Primary_Antibody Anti-Acetamiprid mAb Free_Acetamiprid->Primary_Antibody Primary_Antibody->Coating_Antigen Binds if no free Acetamiprid is present Substrate Substrate Secondary_Antibody->Substrate Enzyme converts Color_Product Colored Product Substrate->Color_Product to

Figure 2. Principle of Indirect Competitive ELISA (ic-ELISA).
B. Lateral Flow Immunoassay (LFIA)

LFIA, or immunochromatographic strips, are rapid, single-use tests suitable for on-site screening of acetamiprid.[1][11] They are based on a competitive format where acetamiprid in the sample competes with a labeled antibody for binding to a test line.

Protocol 4: Lateral Flow Immunoassay for Acetamiprid Detection

Materials:

  • NC (nitrocellulose) membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • Backing card

  • Colloidal gold nanoparticles (or other labels like quantum dots)[11]

  • Anti-acetamiprid monoclonal antibody

  • Coating antigen (ACE-OVA)

  • Goat anti-mouse IgG

  • Buffer solutions for conjugation and dispensing

Procedure for Strip Assembly:

  • Antibody-Gold Conjugation: Conjugate the anti-acetamiprid mAb to colloidal gold nanoparticles. The pH of the colloidal gold solution should be adjusted, and the optimal amount of antibody added. Block any remaining surface of the gold nanoparticles with a blocking agent like BSA.[10]

  • Conjugate Pad Preparation: Apply the antibody-gold conjugate solution onto the conjugate pad and dry it completely.

  • Test and Control Lines: Dispense the coating antigen (ACE-OVA) onto the NC membrane to form the test line (T). Dispense goat anti-mouse IgG onto the NC membrane at a different position to form the control line (C). Dry the membrane.

  • Assembly: Assemble the strip by laminating the sample pad, conjugate pad, NC membrane, and absorbent pad onto the backing card in an overlapping manner.

  • Cutting: Cut the assembled card into individual test strips of a defined width.

Procedure for Sample Analysis:

  • Sample Preparation: Extract acetamiprid from the sample using an appropriate solvent (e.g., methanol) and dilute the extract with buffer.[5]

  • Assay: Apply a few drops of the prepared sample extract onto the sample pad of the test strip.[12]

  • Incubation: Allow the liquid to migrate along the strip for 5-10 minutes.[1][10]

  • Interpretation:

    • Negative Result: Both the test line (T) and control line (C) appear. This indicates that the concentration of acetamiprid is below the detection limit.

    • Positive Result: Only the control line (C) appears, or the test line (T) is significantly fainter than the control line. This indicates the presence of acetamiprid in the sample, which has competed with the test line antigen for antibody binding.[12]

    • Invalid Result: The control line (C) does not appear. The test is invalid and should be repeated.[12]

LFIA_Workflow cluster_strip Result Interpretation Sample 1. Apply Sample (with Acetamiprid) Migration 2. Analyte migrates to Conjugate Pad Sample->Migration Binding 3. Acetamiprid binds to Gold-labeled Antibody Migration->Binding Flow 4. Complex flows along NC Membrane Binding->Flow TestLine 5a. At Test Line (T): Free antibody binds to immobilized antigen. Bound complex is blocked. Flow->TestLine ControlLine 5b. At Control Line (C): Excess gold-labeled antibody binds to anti-mouse IgG. TestLine->ControlLine Result 6. Observe Lines ControlLine->Result

Figure 3. Experimental workflow for a competitive Lateral Flow Immunoassay.

Section 4: Data Presentation and Assay Performance

The performance of the developed immunoassays should be thoroughly validated. Key parameters include sensitivity (IC₅₀), limit of detection (LOD), specificity (cross-reactivity), and accuracy (recovery rates).

Table 1: Performance Characteristics of Acetamiprid Immunoassays
Immunoassay TypeTarget AnalyteIC₅₀ (ng/mL)Limit of Detection (LOD) (ng/mL)Sample MatrixReference
Commercial ELISAAcetamiprid0.60.053Fruits and Vegetables[5]
ic-ELISA (Monoclonal Ab)Acetamiprid13.610.50Traditional Chinese Medicine[9]
Bic-ELISAAcetamiprid-0.17Pollen[13][14]
IFE-IAAcetamiprid0.15 (ic-ELISA)0.002-[15]
Lateral Flow (Colorimetric)Acetamiprid-15.6Agricultural Products[4]
Lateral Flow (Photothermal)Acetamiprid-0.1155Agricultural Products[4]
Immunochromatographic StripAcetamiprid0.4 (mAb)1 (in PBS)Cucumber, Apple[10]

IC₅₀ (50% inhibitory concentration) is the concentration of analyte that causes 50% inhibition of antibody binding. LOD (Limit of Detection) is the lowest concentration of analyte that can be reliably detected. Bic-ELISA: Biotinylated indirect competitive ELISA. IFE-IA: Inner filter effect-based immunoassay.

Table 2: Cross-Reactivity of Anti-Acetamiprid Antibodies
Immunoassay TypeAnalog CompoundCross-Reactivity (%)Reference
ic-ELISA (Monoclonal Ab)Thiacloprid<1.5[9]
Imidacloprid<1.5[9]
Clothianidin<1.5[9]
Bic-ELISAThiacloprid1.66[13][14]
IFE-IAThiacloprid36.4[16]
Lateral Flow (Aptamer)NitenpyramMinimal[4]
ClothianidinMinimal[4]
ImidaclopridMinimal[4]
ThiamethoxamMinimal[4]
Table 3: Recovery Rates of Acetamiprid in Spiked Samples

| Immunoassay Type | Sample Matrix | Spiked Concentration (µg/kg) | Average Recovery (%) | Reference | | :--- | :--- | :---: | :---: | | Commercial ELISA | Agricultural Samples | - | >95 |[5] | | ic-ELISA | Traditional Chinese Medicine | 5, 50, 500 | 86.87 - 104.80 |[9] | | Bic-ELISA | Pollen (Camellia, Lotus, Rape) | - | 81.1 - 108.0 |[13] | | IFE-IA | Spiked Samples | - | 75.1 - 104.7 |[16] |

These tables summarize the quantitative data, allowing for easy comparison of different immunoassay formats and their performance in various applications. The choice of assay will depend on the required sensitivity, sample matrix, and whether a quantitative or qualitative result is needed.

References

Application of QuEChERS Method for Acetamiprid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetamiprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects on a variety of crops, including fruits and vegetables.[1] Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for acetamiprid in food commodities to ensure consumer safety.[1] Consequently, the development of rapid, reliable, and efficient analytical methods for the determination of acetamiprid residues is of paramount importance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various food matrices.[1][2][3] This application note provides a detailed protocol for the extraction of acetamiprid from different food samples using the QuEChERS method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The QuEChERS method has been successfully validated for the determination of acetamiprid in a range of food matrices. The following tables summarize the performance characteristics of the method from various studies.

Table 1: Recovery and Precision Data for Acetamiprid using QuEChERS

Food MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Sweet Cherries0.1 - 2.2580.12 - 98.04< 6.61[2]
Sweet Cherries0.1 - 0.385.4< 1.61 (Intraday)[4]
TomatoNot Specified96.7 ± 1.1Not Specified[1]
Paprika0.15, 0.30, 0.4590 - 1050.48 - 0.65[3]
CowpeasNot Specified85.8 - 109.02.7 - 14 (Intraday)[5]
PistachioNot Specified91 - 1100.4 - 11.0 (Intra- and Inter-day)[6]
OkraLOQ, 5xLOQ, 10xLOQ74.79 - 94.71≤ 20 (Intraday and Interday)[7]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Food MatrixLinearity Range (µg/mL or µg/L)Correlation Coefficient (R²)LOD (µg/kg)LOQ (µg/kg)Reference
Sweet Cherries0.1 - 2.250.9990.51.5[2]
Sweet Cherries0.05 - 2.50.995514[4]
Tomato5 - 150 (µg/L)0.992 - 0.9961.03 - 1.223.44 - 4.07[8]
Paprika0.25 - 3.00.999Not SpecifiedNot Specified[3]
CowpeasNot Specified> 0.990.00010.001[4]
Pistachio5 - 200 (µg/L)> 0.9925[6]
Okra0.001 - 0.1 (µg/g)> 0.998Not Specified2[7]

Experimental Protocol: QuEChERS Method for Acetamiprid Extraction

This protocol is a generalized procedure based on the European Committee for Standardization (CEN) Standard EN 15662.[1][3] Modifications may be required depending on the specific matrix.

1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • C18 sorbent (optional, for high-fat matrices)

  • Acetamiprid analytical standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

  • High-speed centrifuge

  • Vortex mixer

2. Sample Preparation

  • Homogenize a representative portion of the laboratory sample (e.g., using a high-speed blender).

  • For high-water content samples, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, weigh a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate before proceeding.[9]

3. Extraction

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[2]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.[2]

  • The d-SPE tube should contain anhydrous magnesium sulfate (e.g., 900 mg) to remove residual water and a sorbent to remove matrix interferences.[2] For most fruits and vegetables, 150 mg of PSA is sufficient.[2] For highly pigmented samples, GCB may be added, and for samples with high-fat content, C18 may be included.

  • Cap the d-SPE tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

5. Final Extract Preparation and Analysis

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS. It may be necessary to dilute the final extract with a suitable solvent (e.g., mobile phase) to match the calibration range and minimize matrix effects.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Na-Citrate) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube (MgSO4, PSA) Transfer_Supernatant->dSPE_Tube Shake3 Shake (1 min) dSPE_Tube->Shake3 Centrifuge2 Centrifuge (≥3000 rpm, 5 min) Shake3->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS

References

Application Notes and Protocols for In Vitro Assessment of Acetamiprid's Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetamiprid is a systemic insecticide belonging to the neonicotinoid class, distinguished by its chloropyridinyl chemical structure.[1][2] It is widely utilized in agriculture to control a broad spectrum of sucking insect pests, including aphids, whiteflies, and thrips, on crops such as cotton, fruits, and vegetables.[1][3] The insecticidal efficacy of Acetamiprid stems from its specific mode of action as a competitive agonist of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][4] This interaction leads to continuous nerve stimulation, resulting in paralysis and eventual death of the target pest.[3] Due to its high selectivity for insect nAChRs over mammalian receptors, Acetamiprid generally exhibits lower toxicity to mammals.[2]

The evaluation of Acetamiprid's insecticidal properties relies on robust in vitro assays that can elucidate its potency, mechanism of action, and selectivity. These assays are crucial for resistance monitoring, new formulation development, and understanding toxicological profiles. This document provides detailed protocols for two primary in vitro methods: a Radioligand nAChR Binding Assay and a Cell-Based Ion Flux Assay.

Mechanism of Action: nAChR Modulation

Acetamiprid mimics the action of the neurotransmitter acetylcholine (ACh). It binds to the ACh binding site on postsynaptic nAChRs.[5] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the signal, Acetamiprid is not a substrate for AChE and binds more persistently.[5] This results in an irreversible opening of the ion channel, leading to continuous depolarization of the postsynaptic neuron. The constant influx of ions causes uncontrolled nerve excitation, culminating in paralysis and death.[1]

Acetamiprid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolyzed (Signal Termination) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Acetamiprid Acetamiprid Acetamiprid->nAChR Binds (Agonist) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Activates Ion_Channel Ion Channel (Closed) Depolarization Continuous Depolarization & Uncontrolled Firing Ion_Channel_Open->Depolarization Na+/Ca2+ Influx Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Acetamiprid's mechanism of action at the insect synapse.

Key In Vitro Assays

Two principal types of in vitro assays are essential for characterizing the insecticidal activity of Acetamiprid:

  • Receptor Binding Assays: These assays directly measure the affinity of the compound for its target, the nAChR. They are critical for determining binding constants (Ki) and understanding structure-activity relationships.

  • Cell-Based Functional Assays: These assays measure the physiological response of a cell upon compound binding to the receptor, such as changes in ion flux or membrane potential. They provide data on the compound's efficacy as an agonist or antagonist (EC50 or IC50).

Experimental Protocols

Protocol 1: Radioligand Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Acetamiprid for insect nAChRs using a radiolabeled ligand, such as [³H]Imidacloprid or [³H]Acetamiprid.[6]

Objective: To determine the inhibitory constant (Ki) of Acetamiprid by measuring its ability to displace a high-affinity radioligand from insect nAChRs.

Materials:

  • Receptor Source: Membrane preparations from insect heads (e.g., house flies, aphids) or cultured insect cells expressing nAChRs.

  • Radioligand: [³H]Imidacloprid or [³H]Acetamiprid (specific activity > 50 Ci/mmol).

  • Test Compound: Acetamiprid, analytical grade.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Receptor Preparation:

    • Homogenize insect heads or cell pellets in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of Acetamiprid (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.

    • In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL):

      • Total Binding: 50 µL receptor preparation + 50 µL assay buffer + 100 µL radioligand solution.

      • Non-specific Binding: 50 µL receptor preparation + 50 µL non-specific control (e.g., nicotine) + 100 µL radioligand solution.

      • Competitive Binding: 50 µL receptor preparation + 50 µL Acetamiprid dilution + 100 µL radioligand solution.

    • The final concentration of the radioligand should be close to its Kd value (typically 1-5 nM).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Acetamiprid.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR_Binding_Assay_Workflow start Start receptor_prep Prepare nAChR Membrane Fraction start->receptor_prep assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding receptor_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for the Radioligand nAChR Binding Assay.
Protocol 2: Cell-Based Ion Flux Assay

This functional assay measures the ability of Acetamiprid to activate nAChRs and cause an influx of ions into the cell. It often uses a non-radioactive rubidium (⁸⁶Rb⁺) or a fluorescent calcium indicator in a cell line stably expressing the target insect nAChR.

Objective: To determine the half-maximal effective concentration (EC50) of Acetamiprid for nAChR activation.

Materials:

  • Cell Line: Insect (e.g., Sf9) or mammalian (e.g., HEK293) cells stably expressing the insect nAChR of interest.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Fluorescent Indicator: Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Test Compound: Acetamiprid, analytical grade.

  • Positive Control: A known nAChR agonist (e.g., nicotine or epibatidine).

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells according to standard protocols.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density to form a confluent monolayer.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid in assay buffer).

    • Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

  • Compound Preparation:

    • Prepare serial dilutions of Acetamiprid and the positive control in assay buffer at 2x the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add 100 µL of the 2x compound dilutions to the respective wells.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline).

    • Normalize the data by expressing the response as a percentage of the maximal response achieved with the positive control.

    • Plot the normalized response against the log concentration of Acetamiprid.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software to determine the EC50 value.

Data Presentation

The following table summarizes representative quantitative data for Acetamiprid's activity from various in vitro assays found in the literature. Note that values can vary depending on the specific nAChR subtype and assay conditions.

Assay TypeTarget/SystemLigand/IndicatorParameterValueReference
CytotoxicityHuman HT-29 CellsMTT AssayViability DecreaseSignificant at >2400 µM[7]
CytotoxicityRat AR42J Pancreatic CellsMTT AssayIC5012.61 mM[7]
CytotoxicityHuman CaCo-2 CellsClonogenic SurvivalRelative Survival50% at 300 µM[8]
Receptor BindingMammalian α3 nAChR[³H]-nicotinePotencyLow to Moderate[9]
Receptor BindingMammalian α4β2 nAChR[³H]-nicotinePotencyLow to Moderate[9]
Receptor BindingMammalian α1 & α7 nAChR[¹²⁵I]-α-BGTPotencyInactive[9]

Note: Data for direct insecticidal activity (e.g., Ki or EC50 on insect nAChRs) is highly specific to the insect species and receptor subunit composition being tested and is often proprietary. The data presented here primarily reflects in vitro toxicity on non-target cells or general potency on mammalian receptor subtypes, highlighting Acetamiprid's relative selectivity.

References

Application Notes and Protocols for Establishing Dose-Response Curves for (E/Z)-Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Acetamiprid is a neonicotinoid insecticide widely used in agriculture for its effectiveness against a broad spectrum of sucking insects.[1][2] As a member of the chloronicotinyl subfamily, its chemical formula is C₁₀H₁₁ClN₄.[1] Acetamiprid acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] This binding leads to continuous stimulation of the nervous system, resulting in hyperexcitation, tremors, paralysis, and ultimately, the death of the insect.[1][2] The E-conformer of Acetamiprid is considered the more stable and active form.

These application notes provide detailed protocols and data presentation guidelines for establishing dose-response curves for this compound. Understanding the dose-response relationship is crucial for determining its efficacy, assessing potential toxicity to non-target organisms, and for the development of new pesticide formulations.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present such data.

Table 1: In Vitro Dose-Response Data for this compound

Cell Line/Receptor TypeEndpoint MeasuredExposure TimeEC₅₀/IC₅₀ (µM)Hill SlopeMaximal Effect (%)
SH-SY5Y Human NeuroblastomaCell Viability (MTT Assay)24 hours15001.250% reduction
Insect nAChR (expressed in oocytes)Ion Current (Electrophysiology)Minutes5.81.095% activation
3T3-L1 Pre-adipocytesAdipogenesis8 days101.570% increase

Table 2: In Vivo Dose-Response Data for this compound

OrganismRoute of AdministrationExposure DurationLD₅₀/LC₅₀Endpoint
Apis mellifera (Honeybee)Oral48 hours0.1 µ g/bee Mortality
Myzus persicae (Green Peach Aphid)Topical24 hours0.02 µ g/aphid Mortality
Rana ridibunda (Frog)Sciatic Nerve Exposure30-120 min1-1000 µMInhibition of Action Potential
Soil Arthropods (Springtails)Soil Application7 days0.8 mg/kg soil53% decrease in abundance
House SparrowOral19 days0.07% of LD₅₀ per doseReduced sperm density

Experimental Protocols

Detailed methodologies are essential for the reproducibility of dose-response studies. Below are protocols for key experiments.

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line, such as the human neuroblastoma cell line SH-SY5Y.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range could be from 0.1 µM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest Acetamiprid concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Acetamiprid dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Acetamiprid concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC₅₀ value and the Hill slope.

Protocol 2: In Vivo Insecticidal Activity Assay (e.g., Aphid Bioassay)

This protocol outlines a method to determine the lethal dose (LD₅₀) of this compound against a target insect pest like the green peach aphid (Myzus persicae).

Materials:

  • This compound stock solution (e.g., in acetone)

  • Synchronized population of adult Myzus persicae

  • Leaf discs (e.g., from cabbage or potato plants)

  • Petri dishes lined with moist filter paper

  • Micro-applicator

  • Stereomicroscope

Procedure:

  • Insect Rearing: Maintain a healthy, synchronized culture of Myzus persicae on host plants in a controlled environment.

  • Compound Preparation: Prepare a series of dilutions of this compound in acetone. A typical concentration range might be from 0.001 to 1 µg/µL. Include an acetone-only control.

  • Topical Application:

    • Immobilize adult aphids by brief exposure to CO₂ or cooling.

    • Using a micro-applicator, apply a precise volume (e.g., 0.1 µL) of each Acetamiprid dilution or control solution to the dorsal thorax of each aphid.

  • Incubation: Place the treated aphids onto leaf discs in Petri dishes. Typically, 10-20 aphids are used per replicate, with at least 3-5 replicates per concentration.

  • Mortality Assessment: Incubate the Petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D). Assess mortality at 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Plot the percentage of mortality against the logarithm of the Acetamiprid dose.

    • Use probit analysis to calculate the LD₅₀ and its 95% confidence intervals.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental procedures can aid in understanding the effects of this compound.

This compound Signaling Pathway

Acetamiprid_Signaling_Pathway cluster_neuron Within Postsynaptic Neuron Acetamiprid This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetamiprid->nAChR Binds to Neuron Postsynaptic Neuron Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Continuous Membrane Depolarization Ion_Channel->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Experimental Workflow for In Vitro Dose-Response Curve Establishment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Serial Dilution Treatment 4. Treat Cells with Acetamiprid Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay 6. Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Acquisition 7. Measure Absorbance Assay->Data_Acquisition Normalization 8. Normalize Data to Control Data_Acquisition->Normalization Curve_Fitting 9. Plot and Fit Dose-Response Curve Normalization->Curve_Fitting Results 10. Determine IC50 and Hill Slope Curve_Fitting->Results

Logical Relationship of Dose-Response Curve Parameters

Dose_Response_Parameters cluster_curve Dose-Response Curve Dose Dose/Concentration (Log Scale) Potency Potency (EC50/IC50) Position on x-axis Dose->Potency Determines Slope Hill Slope Steepness of the curve Dose->Slope Influences (with response) Response Biological Response (% Effect) Efficacy Maximal Efficacy (Emax) Plateau on y-axis Response->Efficacy Determines

References

Application Notes and Protocols for Evaluating Acetamiprid Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing robust field trials to evaluate the efficacy of Acetamiprid, a systemic neonicotinoid insecticide.

Introduction

Acetamiprid is a widely used insecticide known for its effectiveness against a broad spectrum of sucking insects.[1][2][3] It functions as a competitive modulator of nicotinic acetylcholine receptors (nAChR) in the central nervous system of insects, leading to persistent neural excitation, paralysis, and eventual death.[1][2][3][4] Its systemic and translaminar activity allows for the protection of crops from both surface and internal pests.[1][5] These protocols are designed to generate reliable and scientifically sound data to support the registration and effective use of Acetamiprid-based products.

Materials and Methods

Materials
  • Acetamiprid Formulation: Specify the formulation used (e.g., Water-soluble Granules (SG), Emulsifiable Concentrates (EC), Suspension Concentrates (SC)).[1]

  • Target Crop: Select a crop known to be susceptible to the target pest and suitable for the geographical region of the trial.

  • Target Pest: Identify the primary insect pest to be controlled (e.g., aphids, whiteflies, thrips, leafhoppers).[1][4]

  • Plot Demarcation Equipment: Stakes, flags, measuring tapes.

  • Spraying Equipment: Calibrated backpack sprayers or tractor-mounted boom sprayers.

  • Personal Protective Equipment (PPE): Gloves, goggles, lab coat, respirator.

  • Data Collection Tools: Hand lens, counters, data sheets or electronic data capture devices.

  • Adjuvants (if applicable): Specify any adjuvants used to enhance spray deposition or efficacy.[6]

Experimental Design

A well-structured experimental design is crucial for obtaining statistically valid results. The Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • T1: Untreated Control (UTC) - Sprayed with water only.

    • T2: Acetamiprid - Recommended dose (X g a.i./ha).

    • T3: Acetamiprid - Half the recommended dose (0.5X g a.i./ha).

    • T4: Acetamiprid - Double the recommended dose (2X g a.i./ha).

    • T5: Reference Product - A standard insecticide with known efficacy against the target pest.

  • Replicates: A minimum of four replicates for each treatment is recommended to ensure a confidence level of 95%.[6]

  • Plot Size: The size of individual plots will depend on the crop and application method, but a common size is 5m x 5m.

  • Buffer Zones: Maintain adequate buffer zones between plots to prevent spray drift.

Experimental Protocols

Site Selection and Preparation

Select a trial site with a known history of infestation by the target pest.[7] The site should have uniform soil type and topography. Prepare the land according to standard agricultural practices for the chosen crop.

Plot Layout

Demarcate the plots according to the experimental design. Randomly assign the treatments to the plots within each block.

Application of Acetamiprid
  • Calibration of Sprayer: Accurately calibrate the sprayer to ensure the correct application volume per unit area.

  • Preparation of Spray Solution: Prepare the spray solutions for each treatment according to the manufacturer's instructions and the calculated dose for each plot.

  • Application: Apply the treatments uniformly to the foliage of the crop, ensuring thorough coverage. The timing of the application should coincide with the early infestation of the target pest.[1]

Data Collection

Collect data at pre-determined intervals: before the first application (pre-count) and at regular intervals after application (e.g., 1, 3, 7, 14, and 21 days after treatment).

  • Pest Population:

    • Count the number of live target pests on a pre-defined number of plants or leaves per plot. For example, for aphids, count the number of nymphs and adults on the top three fully expanded leaves of ten randomly selected plants per plot.

  • Crop Damage Assessment:

    • Visually assess the level of crop damage using a rating scale (e.g., 0 = no damage, 5 = severe damage).

  • Phytotoxicity:

    • Observe and record any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) on the treated plants.

  • Yield:

    • At the end of the trial, harvest the crop from a pre-defined area within each plot and measure the yield.

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate easy comparison between treatments.

Table 1: Mean Pest Population per Plant at Different Intervals After Treatment

TreatmentPre-count1 DAT3 DAT7 DAT14 DAT21 DAT
T1: UTC
T2: Acetamiprid (X)
T3: Acetamiprid (0.5X)
T4: Acetamiprid (2X)
T5: Reference

DAT: Days After Treatment

Table 2: Percent Reduction in Pest Population Over Control

Treatment1 DAT3 DAT7 DAT14 DAT21 DAT
T2: Acetamiprid (X)
T3: Acetamiprid (0.5X)
T4: Acetamiprid (2X)
T5: Reference

Table 3: Crop Damage Rating (0-5 Scale)

Treatment7 DAT14 DAT21 DAT
T1: UTC
T2: Acetamiprid (X)
T3: Acetamiprid (0.5X)
T4: Acetamiprid (2X)
T5: Reference

Table 4: Crop Yield ( kg/ha )

TreatmentYield ( kg/ha )% Increase Over Control
T1: UTC
T2: Acetamiprid (X)
T3: Acetamiprid (0.5X)
T4: Acetamiprid (2X)
T5: Reference

Statistical Analysis

Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects.[8] Analysis of Variance (ANOVA) is a commonly used method for RCBD.[8] If the F-test is significant, use a post-hoc test like Tukey's HSD to compare the means of the different treatments. For dose-response data, PROBIT or LOGIT analysis can be used to determine lethal dose values (e.g., LD50, LD90).[9]

Visualizations

Acetamiprid_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds reversibly Acetamiprid Acetamiprid Acetamiprid->nAChR Binds irreversibly Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activation Depolarization Continuous Depolarization Ion_Channel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Mode of action of Acetamiprid on the insect nervous system.

Field_Trial_Workflow Site_Selection Site Selection & Preparation Plot_Layout Plot Layout & Randomization Site_Selection->Plot_Layout Pre_Treatment_Sampling Pre-Treatment Pest Sampling Plot_Layout->Pre_Treatment_Sampling Treatment_Application Treatment Application Pre_Treatment_Sampling->Treatment_Application Post_Treatment_Sampling Post-Treatment Data Collection Treatment_Application->Post_Treatment_Sampling Data_Analysis Statistical Analysis Post_Treatment_Sampling->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: Experimental workflow for an Acetamiprid field efficacy trial.

Experimental_Design_Logic cluster_blocks Randomized Complete Blocks Trial Field Trial Block1 Block 1 Trial->Block1 Block2 Block 2 Trial->Block2 Block3 Block 3 Trial->Block3 Block4 Block 4 Trial->Block4 T1 T1: UTC T2 T2: Acetamiprid (X) T3 T3: Acetamiprid (0.5X) T4 T4: Acetamiprid (2X) T5 T5: Reference

Caption: Logical relationship of the Randomized Complete Block Design.

References

Troubleshooting & Optimization

Matrix effects in the analysis of Acetamiprid in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of Acetamiprid in complex samples.

Troubleshooting Guide

Question: I am observing significant signal suppression or enhancement for Acetamiprid. What are the causes and how can I fix it?

Answer:

Signal suppression or enhancement is a primary manifestation of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of Acetamiprid in the mass spectrometer source.[1][2] This leads to inaccurate quantification.

Troubleshooting Steps:

  • Optimize Sample Cleanup: Inadequate cleanup is a common cause of matrix effects.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide residue analysis.[1][3][4]

    • Dispersive Solid-Phase Extraction (dSPE): Incorporate a dSPE cleanup step after the initial extraction. The choice of sorbent is critical and depends on the matrix composition:

      • PSA (Primary Secondary Amine): Use to remove organic acids, sugars, and fatty acids.[1]

      • GCB (Graphitized Carbon Black): Use to remove pigments and sterols. Note that GCB can sometimes retain planar pesticides like Acetamiprid, so its use should be evaluated carefully.[4][5]

      • C18: Use for nonpolar interferences.[1]

  • Optimize Chromatographic Separation: Adjust your LC method to better separate Acetamiprid from interfering matrix components.[1] This can be achieved by modifying the mobile phase gradient, flow rate, or trying a different column chemistry.[1]

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1] This approach is only feasible if the instrument has sufficient sensitivity to detect Acetamiprid at the lower concentration.[2] For example, a 10x dilution of ginger extracts was shown to reduce ion suppression for several pesticides.

  • Use an Appropriate Calibration Strategy: A standard solvent-based calibration curve will lead to inaccurate results when significant matrix effects are present.[1]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This is the most common and effective way to compensate for matrix effects as it ensures standards and samples experience similar ionization suppression or enhancement.[1][6]

    • Isotope-Labeled Internal Standards: The use of stable isotope-labeled (SIL) internal standards, such as Acetamiprid-d3, is a robust method to correct for matrix effects.[6][7] However, availability and cost can be a limitation.[7]

Question: My Acetamiprid recovery is low and inconsistent across different samples. What could be the problem?

Answer:

Low and erratic recovery is often linked to issues in the sample extraction and cleanup process, exacerbated by matrix complexity. Acceptable recovery values for method validation are typically within the 70–120% range.[8]

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: Ensure your chosen extraction solvent and method are optimal for your specific matrix. The QuEChERS method, typically using acetonitrile for extraction, is well-validated for Acetamiprid in various matrices like fruits and vegetables.[3][4]

  • Check pH: The pH of the extraction solvent can influence the stability and extraction efficiency of Acetamiprid.

  • Refine the dSPE Cleanup Step: As mentioned previously, the choice and amount of dSPE sorbents are crucial. An incorrect sorbent mix can lead to the loss of the target analyte along with the interferences.

  • Implement Matrix-Matched Calibration: Inconsistent results between samples can be due to variability in the matrix composition from sample to sample. Using matrix-matched calibration for quantification can help compensate for these sample-to-sample variations.[1][6]

  • Use an Internal Standard: An internal standard that behaves similarly to Acetamiprid can help correct for losses during sample preparation and for injection volume variability.

Frequently Asked Questions (FAQs)

Question: What are matrix effects in the analysis of Acetamiprid?

Answer: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Acetamiprid, due to the presence of co-eluting components from the sample matrix.[2] This phenomenon is particularly prominent in electrospray ionization (ESI) LC-MS/MS analysis.[2] It can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower signal and underestimation of the concentration.[9]

  • Ion Enhancement: Less common, where matrix components increase the ionization efficiency, leading to a higher signal and overestimation.[2]

Matrix effects can compromise the accuracy, precision, and linearity of the analytical method.[7]

Question: How can I quantitatively measure the matrix effect for my Acetamiprid analysis?

Answer: The matrix effect (ME) can be calculated by comparing the response (slope of the calibration curve or peak area of a single standard) of the analyte in a pure solvent versus its response in a matrix extract. The formula is:

ME (%) = (Slope in Matrix / Slope in Solvent) x 100 [10]

Alternatively, using peak areas:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • ME = 100%: No matrix effect.

  • ME < 100%: Signal suppression.

  • ME > 100%: Signal enhancement.

A matrix effect is generally considered significant if the deviation from 100% is greater than ±20%.[1][3]

Question: What is the QuEChERS method and why is it recommended for Acetamiprid analysis?

Answer: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a two-step process:

  • Extraction: The sample is homogenized and extracted with a solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning.[1][4][5]

  • Cleanup: An aliquot of the extract is then cleaned up using dispersive solid-phase extraction (dSPE), where sorbents like PSA, GCB, or C18 are added to remove specific interfering compounds.[1][4]

QuEChERS is highly recommended for Acetamiprid analysis in complex matrices like fruits, vegetables, and herbs because it is simple, fast, uses minimal solvent, and effectively removes a wide range of interferences, thereby reducing matrix effects.[3][5][10]

Question: When should I use matrix-matched calibration?

Answer: Matrix-matched calibration is recommended whenever you observe significant matrix effects, which is common when analyzing Acetamiprid in complex samples like green onion, herbs, and spices.[1][6] It is crucial for accurate quantification because it helps to normalize the analytical signal by subjecting the calibration standards to the same ionization conditions as the analyte in the sample.[6] Even when using isotope-labeled internal standards, matrix-matched calibration may still be necessary for the highest accuracy in certain complex matrices.[6][11]

Data Presentation

Table 1: Matrix Effect (ME) of Acetamiprid in Various Food Matrices
MatrixAnalytical MethodMatrix Effect (%)IndicationReference
Sweet CherryLC-MS/MS93.4%No significant effect[5]
PaprikaHPLC-DAD94.5%No significant effect[10]
Green OnionLC-MS/MS109% (ion enhancement)Signal Enhancement[11]
OkraLC-MS/MS-3.81% (calculated from angular coefficient)No significant effect[3]
CardamomUPLC-MS/MS~66-72% (calculated from suppression data)Signal Suppression[12]
Brown RiceLC-MS/MSNot observed-[6][11]
CarrotLC-MS/MSNot observed-[6][11]
Table 2: Recovery Data for Acetamiprid Using QuEChERS-based Methods
MatrixSpiking Level (mg/kg)Average Recovery (%)Analytical MethodReference
Sweet Cherry0.10 - 2.2580.1 - 98.0LC-MS/MS[5]
Okra0.002 (LOQ)74.8LC-MS/MS[3]
Okra0.010 (5x LOQ)94.7LC-MS/MS[3]
Okra0.020 (10x LOQ)83.0LC-MS/MS[3]
Parsley0.01, 0.05, 0.594.1 - 97.6LC-MS/MS[9]
Rocket0.01, 0.05, 0.594.4 - 105.1LC-MS/MS[9]
Tomato5, 25, 5083.7 - 97.5HPLC[13]
Paprika0.15, 0.30, 0.4590 - 105HPLC-DAD[10]

Experimental Protocols

Protocol 1: General QuEChERS Method for Acetamiprid Extraction

This protocol is a generalized version based on common QuEChERS procedures.[3][4]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[1][4]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer into a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., 50 mg PSA and 150 mg magnesium sulfate per mL of extract).[1][4]

    • Vortex for 30-60 seconds.

    • Centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.[3]

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Calculation of Matrix Effect
  • Prepare Solvent Standard: Prepare a standard solution of Acetamiprid in a pure solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01 µg/mL).[3]

  • Prepare Matrix-Matched Standard:

    • Extract a blank sample (known to be free of Acetamiprid) using the exact same procedure as your test samples (Protocol 1).

    • Fortify the resulting blank matrix extract with Acetamiprid to the same final concentration as the solvent standard (e.g., 0.01 µg/mL).[3]

  • Analysis: Inject both the solvent standard and the matrix-matched standard into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Let A_solvent be the peak area of the solvent standard.

    • Let A_matrix be the peak area of the matrix-matched standard.

    • Calculate ME (%) = (A_matrix / A_solvent) x 100.

Visualizations

Troubleshooting_Workflow start Problem Identified: Inaccurate Quantification Low/Inconsistent Recovery check_me Quantify Matrix Effect (ME) ME (%) = (Area_matrix / Area_solvent) * 100 start->check_me is_me_significant Is |ME - 100%| > 20%? check_me->is_me_significant optimize_cleanup Optimize Sample Cleanup (QuEChERS / dSPE) is_me_significant->optimize_cleanup Yes no_me ME Not Significant. Review basic extraction protocol for analyte loss. is_me_significant->no_me No optimize_lc Optimize LC Separation (Gradient, Column) optimize_cleanup->optimize_lc dilute Dilute Sample Extract optimize_lc->dilute change_cal Implement Robust Calibration Strategy dilute->change_cal mm_cal Matrix-Matched Calibration change_cal->mm_cal is_cal Isotope-Labeled Internal Standard change_cal->is_cal end_validate Re-validate Method (Accuracy, Precision) mm_cal->end_validate is_cal->end_validate no_me->end_validate

Caption: Troubleshooting workflow for addressing matrix effects in Acetamiprid analysis.

QuEChERS_Workflow start 1. Sample Weighing (10-15g homogenized sample) extraction 2. Extraction - Add 10mL Acetonitrile - Add QuEChERS Salts start->extraction shake_centrifuge1 3. Shake (1 min) & Centrifuge (5 min) extraction->shake_centrifuge1 aliquot 4. Take Aliquot of Acetonitrile Layer shake_centrifuge1->aliquot dspe 5. dSPE Cleanup - Add aliquot to dSPE tube (containing PSA, MgSO4 etc.) aliquot->dspe shake_centrifuge2 6. Vortex (1 min) & Centrifuge (5 min) dspe->shake_centrifuge2 filter 7. Filter Supernatant (0.22 µm filter) shake_centrifuge2->filter analysis 8. LC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for Acetamiprid analysis using the QuEChERS method.

References

Technical Support Center: Optimizing HPLC Separation of Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Acetamiprid, with a special focus on considerations for its geometric isomers.

Frequently Asked Questions (FAQs)

Q1: Does Acetamiprid have isomers that can affect HPLC analysis?

A1: Yes, Acetamiprid has two geometric isomers, designated as (E)- and (Z)-configurations, arising from the C=N double bond in the cyanoimino group. The (E)-isomer is generally considered to be more stable and is the biologically active form.[1][2] While these isomers exist, in typical reversed-phase HPLC analysis, they often co-elute, presenting as a single chromatographic peak.

Q2: Why do I only see one peak for Acetamiprid in my chromatogram?

A2: A single peak is commonly observed because the (E) and (Z) isomers of Acetamiprid may not resolve under standard reversed-phase HPLC conditions. The separation of geometric isomers can be challenging and may require specialized columns or mobile phase conditions that are not typically used for routine quantification of the active ingredient. Additionally, the technical grade material may consist predominantly of the more stable (E)-isomer, making the (Z)-isomer a minor component that is not easily detected or resolved.

Q3: Could the presence of isomers cause peak broadening or tailing?

A3: Yes, if there is partial separation of the isomers, it can manifest as a broadened or tailing peak rather than two distinct peaks. This occurs when the isomers have slightly different retention times but are not fully resolved. If you observe persistent peak shape issues with your Acetamiprid standard or sample, the presence of both isomers could be a contributing factor.

Q4: How can I confirm if my peak shape issues are due to isomer co-elution?

A4: To investigate if isomer co-elution is causing poor peak shape, you can try altering the chromatographic selectivity. This can be achieved by:

  • Changing the mobile phase composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

  • Modifying the mobile phase pH: The ionization state of Acetamiprid can be altered by pH, which may affect the separation of the isomers.

  • Varying the column temperature: Temperature can influence the kinetics of separation and the conformation of the analyte, potentially improving resolution.

  • Trying a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may offer different selectivity towards the isomers.

Q5: For LC-MS analysis, can the presence of unresolved isomers affect quantification?

A5: It is possible. Different geometric isomers of a compound can sometimes exhibit different ionization efficiencies in the mass spectrometer source. If the (E) and (Z) isomers of Acetamiprid have different responses and they are not chromatographically separated, summing the area of the single peak for quantification could lead to inaccuracies. For highly accurate quantitative methods, it would be ideal to either separate the isomers or use a reference standard with a known, fixed ratio of the isomers.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing or Fronting 1. Interaction with active silanols: The basic nature of Acetamiprid can lead to interactions with residual silanol groups on the silica-based column packing. 2. Partial isomer separation: The (E) and (Z) isomers may be partially resolved, leading to a distorted peak shape. 3. Column overload: Injecting too high a concentration of the analyte.1. Use a high-purity, end-capped column. Consider adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block active silanols. Alternatively, operate at a lower pH (e.g., with 0.1% formic or phosphoric acid) to suppress silanol ionization. 2. Adjust mobile phase composition or temperature to either fully resolve the isomers or cause them to completely co-elute. 3. Reduce the sample concentration or injection volume.
Poor Resolution from Matrix Components 1. Inadequate sample clean-up: Interferences from the sample matrix can co-elute with the Acetamiprid peak. 2. Mobile phase not optimized: The mobile phase composition may not be suitable for separating Acetamiprid from matrix components.1. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE). 2. Modify the mobile phase gradient or isocratic composition to improve the separation from interfering peaks.
Inconsistent Retention Times 1. Mobile phase preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios. 2. Column temperature fluctuations: An unstable column temperature can lead to shifts in retention time. 3. Pump issues: Air bubbles or malfunctioning check valves in the HPLC pump.1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can be more reliable than online mixing. Ensure the mobile phase is properly degassed. 2. Use a column oven to maintain a constant and uniform temperature. 3. Purge the pump to remove air bubbles and perform regular maintenance on pump seals and check valves.
Broad Peaks 1. Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector. 2. Column degradation: Loss of stationary phase or creation of a void at the column inlet. 3. Sample solvent effects: Injecting the sample in a solvent much stronger than the mobile phase.1. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. 2. Replace the column. Using a guard column can help extend the life of the analytical column. 3. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

General Protocol for Acetamiprid Analysis

This protocol is a representative method for the quantitative analysis of Acetamiprid and may not resolve the geometric isomers.

1. Sample Preparation (from a formulated product): a. Accurately weigh an appropriate amount of the Acetamiprid-containing product into a volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent, such as a mixture of acetonitrile and water (e.g., 60:40 v/v). c. Sonicate for 10-15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 245 nm.

3. Analysis: a. Prepare a series of calibration standards of Acetamiprid in the mobile phase. b. Inject the standards to generate a calibration curve. c. Inject the prepared sample solution. d. Quantify the amount of Acetamiprid in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions used for the analysis of Acetamiprid. Note that these are for the quantification of the compound as a single peak, not for the separation of its isomers.

Stationary Phase Mobile Phase Composition Detector Reference
C18Acetonitrile:Water (80:20, v/v) with 1% Orthophosphoric AcidUV (225 nm)[3]
C18Acetonitrile:Water (3:7, v/v)UV[4]
C18Acetonitrile:Water with Phosphoric AcidUV[1]
C4100% WaterPDA (245 nm)[5]

Diagrams

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed (e.g., Poor Peak Shape, Shifting RT) check_system Is the issue with all peaks or just Acetamiprid? start->check_system all_peaks All Peaks Affected check_system->all_peaks All one_peak Only Acetamiprid Affected check_system->one_peak One system_issue Suspect System or Mobile Phase Issue all_peaks->system_issue analyte_issue Suspect Analyte-Specific or Column Issue one_peak->analyte_issue check_pump Check Pump Pressure & Flow Rate (Leaks, Bubbles?) system_issue->check_pump check_mp Verify Mobile Phase Preparation (Composition, pH, Degassing) system_issue->check_mp check_temp Check Column Oven Temperature system_issue->check_temp solution_system Solution: Perform System Maintenance (Purge Pump, Remake Mobile Phase) check_pump->solution_system check_mp->solution_system check_temp->solution_system check_sample_prep Review Sample Preparation (Solvent, Concentration) analyte_issue->check_sample_prep check_column Evaluate Column Health (Age, Contamination) analyte_issue->check_column isomer_consideration Consider Isomer Effects (Partial Separation?) analyte_issue->isomer_consideration solution_analyte Solution: Optimize Method for Analyte (Adjust pH, Change Solvent Strength, Try New Column) check_sample_prep->solution_analyte check_column->solution_analyte isomer_consideration->solution_analyte

Caption: Troubleshooting workflow for HPLC analysis of Acetamiprid.

References

Improving the sensitivity of mass spectrometry for Acetamiprid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Acetamiprid using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of Acetamiprid.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for Acetamiprid Incorrect Mass Spectrometer Settings: Precursor/product ion pair is not correctly set.For Acetamiprid, the protonated molecule [M+H]⁺ is typically observed at m/z 223.0.[1][2] Common product ions for Multiple Reaction Monitoring (MRM) are m/z 126 and m/z 90.[1][3] Ensure your instrument is set to monitor these transitions.
Inefficient Ionization: The choice of ionization source or its parameters are not optimal.Electrospray ionization (ESI) in positive mode is commonly used and effective for Acetamiprid.[2][3] Optimize ESI source parameters such as capillary voltage (e.g., 4.5 kV), desolvation temperature (e.g., 250 °C), and gas flows (e.g., desolvation gas at 2.9 L/min).[2]
Sample Degradation: Acetamiprid may degrade under certain conditions.Prepare fresh stock and working solutions.[2] Store standards and samples at low temperatures (e.g., -20 °C) to prevent degradation.[2]
Poor Extraction Recovery: The sample preparation method is not efficiently extracting Acetamiprid from the matrix.The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely and successfully used for extracting Acetamiprid from various matrices.[2][4] Ensure correct solvent ratios and salt compositions are used as per established protocols.
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate Chromatographic Conditions: The analytical column or mobile phase is not suitable.A C18 column is commonly used for Acetamiprid separation.[2] A mobile phase consisting of acetonitrile or methanol with an aqueous component containing a modifier like formic acid or ammonium formate is often effective.[5]
Column Overloading: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.[6]
Matrix Effects: Co-eluting matrix components are interfering with the peak shape.Improve sample cleanup. Dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) is often used in QuEChERS for this purpose.[4] Using matrix-matched calibration curves can also help compensate for matrix effects.[4]
High Background Noise or Interferences Contaminated Solvent or System: Impurities in the mobile phase, vials, or the LC-MS system itself.Use high-purity solvents (MS grade).[2] Flush the LC system and mass spectrometer thoroughly. Run solvent blanks to identify the source of contamination.
Matrix Interferences: Complex sample matrices can introduce significant background noise.Enhance the sample cleanup procedure. Different sorbents in dSPE can be tested. A blank matrix sample should be run to assess interferences.[2]
Inconsistent Results (Poor Reproducibility) Variable Sample Preparation: Inconsistent extraction or cleanup steps.Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.[2]
Instrument Instability: Fluctuations in temperature, pressure, or electronics of the LC-MS system.Allow the instrument to stabilize before running samples. Monitor system suitability parameters throughout the analytical run.
Standard Degradation: Degradation of calibration standards over time.Prepare fresh calibration standards regularly and store them appropriately.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for Acetamiprid in complex matrices like fruits and vegetables?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely used for the extraction of Acetamiprid from various food and environmental matrices.[2][4][7] This method involves an initial extraction with acetonitrile followed by a partitioning step using salts like magnesium sulfate and sodium chloride. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) is often employed to remove interferences.[4]

Q2: Which ionization technique is best for Acetamiprid detection?

A2: Electrospray ionization (ESI) in the positive ion mode is the most common and effective ionization technique for Acetamiprid, as it readily forms a protonated molecule [M+H]⁺.[2][3]

Q3: What are the typical precursor and product ions for Acetamiprid in MS/MS analysis?

A3: The typical precursor ion for Acetamiprid is the protonated molecule [M+H]⁺ at m/z 223.0.[1][2] The most commonly used product ions for quantification and confirmation are m/z 126 and m/z 90.[1][3]

Q4: How can I overcome matrix effects in my analysis?

A4: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge. To mitigate this, you can:

  • Improve Sample Cleanup: Utilize more effective dSPE sorbents in your QuEChERS protocol.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[4] This helps to compensate for any signal suppression or enhancement.

  • Dilute the Sample: If the concentration of Acetamiprid is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components.

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect for Acetamiprid using LC-MS/MS?

A5: With a well-optimized LC-MS/MS method, you can achieve very low detection and quantification limits. Reported LODs are in the range of 0.0005 to 0.5 µg/kg, and LOQs are in the range of 0.0015 to 1.5 µg/kg, depending on the matrix and the specific instrument used.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Acetamiprid detection using LC-MS/MS from various studies.

Table 1: Mass Spectrometry Parameters for Acetamiprid Detection

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantification)Product Ion 2 (m/z) (Confirmation)Collision Energy (eV)Reference
223.0125.989.9Not Specified[1]
223.05Not SpecifiedNot Specified-22, -23, -17[2]
223126-Not Specified[3]

Table 2: Performance Characteristics of Acetamiprid LC-MS/MS Methods

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Parsley & Rocket-2.8 - 10.394.1 - 105.1[1]
Okra0.52.074.79 - 94.71[2]
Butterbur0.62.078.23 - 82.17[8]
Sweet Cherries0.51.580.12 - 98.04[4]

Experimental Protocols

Detailed Protocol for Acetamiprid Analysis using QuEChERS and LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[2][4]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]

    • B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[5]

  • Gradient: A suitable gradient to separate Acetamiprid from matrix interferences.

  • Flow Rate: 0.2 - 0.4 mL/min.[2][5]

  • Injection Volume: 2 - 10 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Quantification: 223.0 -> 126.0

    • Confirmation: 223.0 -> 90.0

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Acetamiprid_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis Homogenization 1. Homogenize Sample Extraction 2. Extract with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Cleanup 4. dSPE Cleanup (PSA, MgSO4) Centrifugation1->Cleanup Centrifugation2 5. Centrifuge Cleanup->Centrifugation2 Filtration 6. Filter Supernatant Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject Extract ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM Mode) ESI_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting_Logic Start Start: Low/No Signal Check_MS_Settings Check MS Settings (m/z 223 -> 126/90) Start->Check_MS_Settings Check_Ionization Optimize Ion Source (ESI+) Check_MS_Settings->Check_Ionization Incorrect Signal_OK Signal Improved Check_MS_Settings->Signal_OK Correct Check_Sample_Prep Review Sample Prep (QuEChERS) Check_Ionization->Check_Sample_Prep Not Optimized Check_Ionization->Signal_OK Optimized Check_Standards Check Standard Integrity Check_Sample_Prep->Check_Standards Inefficient Check_Sample_Prep->Signal_OK Efficient Check_Standards->Signal_OK Fresh Standards

References

Strategies to prevent the isomerization of Acetamiprid standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetamiprid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of Acetamiprid standards and ensuring the accuracy of your experimental results.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the handling and analysis of Acetamiprid standards.

Frequently Asked Questions (FAQs)

Q1: What is Acetamiprid isomerization and why is it a concern?

A1: Acetamiprid can exist in two geometric forms around the cyanoimino group: the (E)-isomer and the (Z)-isomer. The (E)-isomer is the biologically active and more stable form.[1] Isomerization is the conversion of one isomer to the other. In the context of analytical standards, the presence of the unintended (Z)-isomer can lead to inaccurate quantification of the active (E)-isomer, impacting the reliability of toxicological and efficacy studies.

Q2: What are the main factors that can cause the isomerization of Acetamiprid standards?

A2: The primary factors that can induce the isomerization of Acetamiprid are:

  • pH: Acetamiprid is less persistent in acidic solutions and more stable in basic media.[2]

  • Temperature: Elevated temperatures can promote thermal degradation and potentially isomerization. Changes in the Raman spectra of Acetamiprid, indicating structural changes, have been observed to begin at 200°C.

  • Light: Exposure to light, particularly UV radiation, can cause photolysis and photoisomerization.[2] The degradation of Acetamiprid under sunlight follows pseudo-first-order kinetics.

  • Solvent: The choice of solvent can influence the ratio of (E) and (Z) isomers in solution.

Q3: How can I tell if my Acetamiprid standard has isomerized?

A3: Isomerization can be detected by using a validated analytical method capable of separating the (E) and (Z) isomers, such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. The presence of a secondary peak eluting close to the main Acetamiprid peak in your chromatogram may indicate the presence of the (Z)-isomer.

Troubleshooting Guide

Problem: I see a small, unexpected peak next to my main Acetamiprid peak in my HPLC chromatogram.

  • Possible Cause 1: Isomerization of the standard.

    • Solution: Your Acetamiprid standard may have partially converted to its (Z)-isomer. To confirm this, you would need to use an analytical method specifically validated for the separation of Acetamiprid E/Z isomers. If confirmed, prepare fresh standards following the recommended procedures below to minimize isomerization.

  • Possible Cause 2: Impurity in the standard.

    • Solution: Review the certificate of analysis (CoA) for your Acetamiprid standard to check for any reported impurities. If the unexpected peak is not listed, contact the supplier for further information.

  • Possible Cause 3: Degradation of the standard.

    • Solution: Acetamiprid can degrade under certain conditions. Ensure that your standard solutions have been stored correctly and are within their expiry date. Prepare fresh standards and re-analyze.

Strategies to Prevent Isomerization

To maintain the integrity of your Acetamiprid standards, it is crucial to control the conditions under which they are prepared, handled, and stored.

Solvent Selection and Preparation of Standard Solutions

The choice of solvent is critical in maintaining the isomeric purity of Acetamiprid standards.

  • Recommended Solvents: Acetonitrile and methanol are commonly used solvents for preparing Acetamiprid standard solutions.[3]

  • pH Consideration: Since Acetamiprid is more stable in basic conditions, consider using a solvent system with a slightly basic pH if compatible with your analytical method. However, for most reversed-phase HPLC methods, a neutral or slightly acidic mobile phase is used. Therefore, it is important to prepare the standard in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Preparation Protocol:

    • Use high-purity, HPLC-grade solvents.

    • Accurately weigh the Acetamiprid reference standard.

    • Dissolve the standard in a small volume of the chosen solvent in a volumetric flask.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the same solvent.

    • Store the stock solution under the recommended conditions.

Storage and Handling of Standard Solutions

Proper storage and handling are essential to prevent the degradation and isomerization of Acetamiprid standards.

ParameterRecommendationRationale
Temperature Store stock solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be considered, but stability at these temperatures must be verified.Lower temperatures slow down the rate of chemical reactions, including isomerization and degradation. Studies on radiolabeled Acetamiprid have shown stability in solution under refrigerated conditions for at least 15 days.[2] Long-term storage of Acetamiprid in honey has been studied at various temperatures, with degradation observed over 180 days at 20°C, 30°C, and 40°C.
Light Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.To prevent photoisomerization and photodegradation.
pH Prepare solutions in neutral or slightly basic solvents if possible and compatible with the analytical method. Avoid strongly acidic or basic conditions.Acetamiprid is more stable in basic media.
Container Use inert glass containers (e.g., borosilicate glass).To prevent any potential interaction with the container material.
Working Solutions Prepare fresh working solutions from the stock solution daily or as needed. Allow refrigerated or frozen solutions to equilibrate to room temperature before use.To minimize the exposure of the standard to ambient conditions and reduce the risk of isomerization in diluted solutions.

Experimental Workflow for Preparing and Handling Acetamiprid Standards

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_usage Usage start Weigh Acetamiprid Reference Standard dissolve Dissolve in High-Purity Solvent (e.g., Acetonitrile) start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Bring to Final Volume sonicate->volume store Store in Amber Vial at 2-8 °C volume->store equilibrate Equilibrate to Room Temperature store->equilibrate prepare_working Prepare Fresh Working Solutions equilibrate->prepare_working analyze Analyze Promptly prepare_working->analyze

Workflow for preparing and handling Acetamiprid standards.

Analytical Methodology

A robust analytical method is essential for monitoring the isomeric purity of your Acetamiprid standards.

Recommended HPLC Method for Isomer Separation

While specific validated methods for the routine separation of Acetamiprid E/Z isomers are not widely published in the readily available literature, a general approach can be outlined based on common chromatographic principles. The development of such a method would be crucial for any laboratory frequently working with Acetamiprid.

ParameterRecommendation
Column A high-resolution reversed-phase column (e.g., C18, Phenyl-Hexyl) with a particle size of ≤ 3 µm is recommended to achieve the necessary separation efficiency.
Mobile Phase A gradient elution with acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The separation of E/Z isomers can be sensitive to the organic modifier and the pH of the mobile phase.[4]
Flow Rate Typically 0.8 - 1.2 mL/min for a standard 4.6 mm ID column.
Column Temperature Maintaining a constant and controlled column temperature (e.g., 30-40 °C) is important for reproducible retention times and separation.
Detection UV detection at the wavelength of maximum absorbance for Acetamiprid (around 245 nm).

Note: Method development and validation would be required to confirm the separation and accurate quantification of the (E) and (Z) isomers.

Troubleshooting Decision Tree for Unexpected Analytical Results

troubleshooting_tree start Unexpected Peak Observed in Acetamiprid Standard check_coa Review Certificate of Analysis for Reported Impurities start->check_coa impurity_match Peak Matches Reported Impurity? check_coa->impurity_match Yes unknown_peak Potential Isomerization or Degradation check_coa->unknown_peak No known_impurity Known Impurity. Consider its impact on your assay. impurity_match->known_impurity Yes impurity_match->unknown_peak No check_storage Verify Standard Storage Conditions (Temp, Light, Age) unknown_peak->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Improper Storage. Prepare Fresh Standard. storage_ok->improper_storage No prepare_fresh Prepare Fresh Standard Following Best Practices storage_ok->prepare_fresh Yes improper_storage->prepare_fresh reanalyze Re-analyze prepare_fresh->reanalyze peak_persists Peak Still Present? reanalyze->peak_persists issue_resolved Issue Resolved. peak_persists->issue_resolved No contact_supplier Contact Supplier for Further Investigation. peak_persists->contact_supplier Yes

Decision tree for troubleshooting unexpected peaks.

By following these guidelines, researchers can minimize the risk of Acetamiprid isomerization, ensuring the quality and reliability of their analytical standards and experimental data. For further assistance, please contact your chemical supplier's technical support.

References

Technical Support Center: Optimizing Acetamiprid for Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for conducting neurotoxicity studies with Acetamiprid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Acetamiprid in in vitro neurotoxicity studies?

A1: The effective concentration of Acetamiprid can vary significantly depending on the cell line and exposure duration. Based on published studies, a broad starting range is between 100 µM and 5 mM. For initial dose-response experiments, it is advisable to use a logarithmic dilution series across this range. For example, studies on SH-SY5Y human neuroblastoma cells have observed neurotoxic effects in the 0.5–4 mM range after 24 hours of exposure[1]. In PC12 cells, a rat pheochromocytoma cell line, concentrations between 100-700 μM have been shown to induce cytotoxicity and oxidative stress[2].

Q2: How should I dissolve Acetamiprid for cell culture experiments?

A2: Acetamiprid is soluble in Dimethyl Sulfoxide (DMSO)[3]. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity[4]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: Which neuronal cell lines are most suitable for studying Acetamiprid-induced neurotoxicity?

A3: The choice of cell line depends on the specific research question. Commonly used and well-characterized cell lines include:

  • SH-SY5Y (Human Neuroblastoma): These cells are of human origin and can be differentiated into a more mature neuronal phenotype. They have been used to demonstrate Acetamiprid-induced apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress[1].

  • PC12 (Rat Pheochromocytoma): This is a well-established model for neurotoxicity and neuropharmacology. Acetamiprid has been shown to cause caspase-dependent apoptosis and DNA damage in these cells[2][5].

  • Neuro-2a (Mouse Neuroblastoma): These cells have been used to study metabolic interference and oxidative damage caused by Acetamiprid[6].

Q4: What are the primary mechanisms of Acetamiprid-induced neurotoxicity?

A4: Acetamiprid primarily acts as an agonist on nicotinic acetylcholine receptors (nAChRs)[7]. Its neurotoxicity in mammalian cells is linked to several downstream effects, including:

  • Oxidative Stress: Increased production of Reactive Oxygen Species (ROS) and lipid peroxidation[1].

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis[1].

  • Apoptosis: Induction of programmed cell death, often triggered by overwhelming cellular stress[1][8].

  • DNA Damage: Genotoxic effects have been observed in various cell lines[5][9].

Troubleshooting Guides

Issue 1: No significant cytotoxicity or neurotoxic effect is observed.

Possible Cause Troubleshooting Step
Concentration Too Low Increase the concentration of Acetamiprid. Perform a wide-range dose-response study (e.g., 10 µM to 10 mM) to identify the toxic threshold for your specific cell line.
Insufficient Exposure Time Increase the incubation time. Neurotoxic effects may take 24, 48, or even 72 hours to become apparent. A time-course experiment is recommended.
Cell Line Insensitivity The chosen cell line may be resistant to Acetamiprid. Consider using a different, more sensitive neuronal cell line like SH-SY5Y or PC12[1][2].
Compound Degradation Ensure the Acetamiprid stock solution is stored correctly (e.g., at -20°C) and prepared fresh for experiments.
High Cell Density Overly confluent cell cultures can sometimes be less sensitive to toxic insults. Ensure you are plating cells at an appropriate density where they are in the logarithmic growth phase during treatment[10].

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to seed an equal number of cells in each well.
Edge Effects in Plates The outer wells of a 96-well plate are prone to evaporation, which can concentrate the test compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
Incomplete Solubilization If using an MTT or similar assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability[11].
Pipetting Errors Use precise pipetting techniques, especially when performing serial dilutions and adding reagents. Small volume errors can lead to large variations in results[10].

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Acetamiprid neurotoxicity.

Table 1: IC50 Values of Acetamiprid in Various Cell Lines

Cell LineExposure TimeIC50 ValueReference
SH-SY5Y24 hours4.26 mM[1]
SH-SY5Y24 hours21.35 mM[8]
SH-SY5Y24 hours2.16 mM[9]
HepG224 hours3.61 mM[9]
AR42J24 hours12.61 mM[9]

Table 2: Effective Concentrations and Observed Neurotoxic Effects

Cell LineConcentration RangeExposure TimeObserved EffectsReference(s)
SH-SY5Y0.5 - 4 mM24 hoursDecreased cell viability, increased ROS, ER stress, apoptosis.[1]
PC12100 - 700 µMNot SpecifiedIncreased ROS, lipid peroxidation, DNA damage, apoptosis.[2][5]
SH-SY5Y0.01 - 0.5 mM7 days (Chronic)Neurite branch retraction.[6]
AR42J1 - 6 mM24 hoursIncreased DNA damage, reduced glutathione levels.[9]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for measuring cell metabolic activity as an indicator of viability[11][12][13].

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 3x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Acetamiprid in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of Acetamiprid. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol is based on the principle that the cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[2][8][14].

  • Cell Culture and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with Acetamiprid as described in the MTT protocol.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm, serum-free medium or PBS.

  • Staining: Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark[2][15].

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm[15].

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol identifies apoptotic cells based on the externalization of phosphatidylserine (PS), which is detected by fluorescently-labeled Annexin V. PI is used to differentiate late apoptotic/necrotic cells from early apoptotic cells[1][5][7].

  • Cell Collection: Following treatment with Acetamiprid, collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension (e.g., 5 min at 500 x g) and wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[6].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[6].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: DNA Damage Assessment using the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail"[16][17][18].

  • Cell Preparation: After treatment, harvest ~1x10⁵ cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose (at ~37°C) and immediately pipette the mixture onto a pre-coated microscope slide. Allow it to solidify at 4°C.

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-60 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-45 minutes in the cold alkaline buffer[17].

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.

Visualized Workflows and Pathways

Acetamiprid_Neurotoxicity_Pathway ACE Acetamiprid nAChR Nicotinic Acetylcholine Receptors (nAChR) ACE->nAChR Binds & Activates Ca_Influx ↑ Intracellular Ca²⁺ nAChR->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Ca_Influx->ER_Stress ROS->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation (Caspase-3, 9) ER_Stress->Caspases Triggers Mito->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Acetamiprid-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Endpoint Assays cluster_analysis Phase 3: Analysis start Seed Neuronal Cells (e.g., SH-SY5Y) incubate1 Incubate 24h for cell attachment start->incubate1 treat Treat with Acetamiprid (Dose-response & Time-course) incubate1->treat incubate2 Incubate for experimental period (e.g., 24-48h) treat->incubate2 assay_viability Cell Viability (MTT Assay) incubate2->assay_viability assay_ros Oxidative Stress (DCFH-DA Assay) incubate2->assay_ros assay_apoptosis Apoptosis (Annexin V/PI Assay) incubate2->assay_apoptosis assay_dna Genotoxicity (Comet Assay) incubate2->assay_dna analyze Data Acquisition & Analysis (Plate Reader, Flow Cytometer, Microscope) assay_viability->analyze assay_ros->analyze assay_apoptosis->analyze assay_dna->analyze end Conclusion analyze->end

Caption: General experimental workflow for neurotoxicity assessment.

Troubleshooting_Logic start Issue: No observed toxicity check_conc Is the concentration range appropriate (e.g., up to 5 mM)? start->check_conc check_time Is the exposure time sufficient (≥ 24h)? check_conc->check_time Yes sol_conc Solution: Increase concentration range in a new dose-response study. check_conc->sol_conc No check_solvent Is the vehicle control also showing no toxicity? check_time->check_solvent Yes sol_time Solution: Increase incubation time (e.g., 48h, 72h). check_time->sol_time No sol_solvent Issue likely with compound or experimental conditions. Proceed to next check. check_solvent->sol_solvent Yes sol_solvent_bad Troubleshoot solvent preparation. Is final DMSO conc. <0.1%? check_solvent->sol_solvent_bad No check_cells Is the cell line known to be sensitive? sol_cells Solution: Consider using a different cell line (e.g., SH-SY5Y). check_cells->sol_cells No end If issues persist, re-evaluate positive controls and assay protocols. check_cells->end Yes sol_solvent->check_cells

Caption: Troubleshooting logic for "no observed toxicity".

References

Enhancing the stability of Acetamiprid in analytical solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Acetamiprid in analytical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Acetamiprid in analytical solutions?

A1: The stability of Acetamiprid in analytical solutions is primarily influenced by pH, temperature, and exposure to light. Alkaline conditions, elevated temperatures, and UV light can significantly accelerate its degradation.[1][2][3][4]

Q2: What is the optimal pH range for maintaining Acetamiprid stability in aqueous solutions?

A2: Acetamiprid is most stable in neutral to slightly acidic conditions.[3] It is hydrolytically stable at pH 4, 5, and 7 at 22°C.[2] However, under alkaline conditions (pH 9), its degradation is accelerated, especially at higher temperatures.[1][2] For general pesticide spray mixes, a pH of 5.5 to 6.5 is often considered ideal.[4]

Q3: How should I store my Acetamiprid stock solutions and analytical standards?

A3: Acetamiprid stock solutions, often prepared in methanol, should be stored at room temperature, protected from light and moisture.[5] For long-term stability, especially in aqueous matrices, frozen storage (e.g., -35°C) is recommended.[2] Studies have shown that Acetamiprid residues are stable in various crop matrices for up to 430 days under frozen conditions.[6]

Q4: What are the common degradation pathways for Acetamiprid?

A4: Acetamiprid can degrade through several pathways, including:

  • Hydrolysis: This process is more rapid in alkaline conditions and at higher temperatures.[2][4]

  • Photodegradation: Exposure to sunlight or UV light can lead to the breakdown of Acetamiprid.[1][7] The rate of photolysis is influenced by the light source, with UV light causing faster degradation than fluorescent or sunlight.[1]

  • Microbial Degradation: Various microorganisms can metabolize Acetamiprid, leading to different degradation products.[8][9][10] Common metabolic routes include N-demethylation and oxidative cleavage of the cyanoimino group.[9]

Troubleshooting Guide

Issue 1: I am observing a rapid decrease in Acetamiprid concentration in my working standards.

Possible Cause Troubleshooting Step
Alkaline Hydrolysis Measure the pH of your solution. If it is above 7, adjust to a neutral or slightly acidic pH (5.5-6.5) using a suitable buffer.[3][4]
Photodegradation Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store solutions in the dark when not in use.[5]
Elevated Temperature Store your working standards at room temperature or refrigerated, and avoid leaving them on the benchtop for extended periods, especially under direct sunlight or near heat sources.[5][11]
Solvent Evaporation Ensure that your vials are tightly sealed to prevent solvent evaporation, which would concentrate the analyte and lead to inaccurate readings in subsequent dilutions.
Contaminated Solvent Use high-purity, analytical grade solvents for the preparation of your standards. Impurities in the solvent could potentially react with Acetamiprid.

Issue 2: My analytical results for Acetamiprid are inconsistent and show poor reproducibility.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure that the Acetamiprid standard is completely dissolved in the solvent before making further dilutions. Sonication may aid in dissolution.
Adsorption to Container Use silanized glass vials or polypropylene containers to minimize the adsorption of Acetamiprid to the container walls, especially at low concentrations.
Matrix Effects If analyzing complex matrices, matrix components can interfere with the analysis. Perform a matrix effect study and consider using matrix-matched calibration standards or a standard addition method.[12] Simple dilution of the sample extract can also help mitigate matrix effects.[12]
Improper Sample Preparation Follow a validated sample preparation protocol consistently. Variations in extraction efficiency or cleanup can lead to inconsistent results.

Data Presentation

Table 1: Stability of Acetamiprid under Different pH and Temperature Conditions

pHTemperature (°C)Half-lifeReference
422Stable over 35 days[2]
522Stable over 35 days[2]
722Stable over 35 days[2]
922Stable over 35 days[2]
93553 days[2]
94513 days[2]

Table 2: Photodegradation Half-life of Acetamiprid in Water

Light SourceHalf-life (hours)Reference
Ultraviolet (UV)17.3 - 28.6[1]
Fluorescence17.3 - 28.6[1]
Sunlight17.3 - 28.6[1]

Experimental Protocols

Protocol 1: General Preparation of Acetamiprid Stock and Working Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh the required amount of Acetamiprid reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a Class A volumetric flask.[13][14]

  • Intermediate and Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with the appropriate solvent or mobile phase.

  • Storage: Store the stock solution in a tightly capped amber glass bottle at room temperature, away from light.[5] Working solutions should be prepared fresh daily if possible. For longer storage, store at 4°C or frozen.

Protocol 2: Sample Extraction and Cleanup for Acetamiprid Analysis in Crop Matrices (QuEChERS Method)

This is a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Homogenization: Homogenize the sample (e.g., fruits, vegetables) to a uniform consistency.[13]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.[13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Solution: The resulting supernatant is the final extract for analysis by LC-MS/MS or HPLC.

Visualizations

Acetamiprid_Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Alkaline) cluster_microbial Microbial Degradation Acetamiprid Acetamiprid Photoproducts Various Photoproducts Acetamiprid->Photoproducts UV Light/Sunlight IM_1_3 N-methyl-(6-chloro-3-pyridyl)methylamine Acetamiprid->IM_1_3 OH- IM_2_1 N-demethylated Acetamiprid Acetamiprid->IM_2_1 N-demethylation IM_1_3_microbial IM-1-3 Acetamiprid->IM_1_3_microbial Oxidative Cleavage IC_0 6-chloronicotinic acid IM_2_1->IC_0 Further Degradation

Caption: Major degradation pathways of Acetamiprid.

Experimental_Workflow start Sample Collection homogenization Sample Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS or HPLC Analysis centrifuge2->analysis end Data Interpretation analysis->end

Caption: A typical QuEChERS experimental workflow for Acetamiprid analysis.

References

Addressing instrument contamination in trace analysis of Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during the trace analysis of Acetamiprid.

Troubleshooting Guides

Issue: Ghost Peaks or Carryover of Acetamiprid in Blanks

Question: I am observing a peak corresponding to Acetamiprid in my blank injections following the analysis of a high-concentration sample. What are the potential sources and how can I resolve this?

Answer:

This phenomenon, known as carryover, is a common issue in trace analysis and can originate from several sources within the LC-MS/MS system. Here is a step-by-step guide to identify and eliminate the source of Acetamiprid carryover:

  • Isolate the Contamination Source:

    • Autosampler: The injection needle, rotor seal, and sample loop are common culprits.[1] To verify if the autosampler is the source, bypass it if possible and perform a direct injection of a blank solvent. If the ghost peak disappears, the contamination is within the autosampler.

    • LC System and Column: If the peak persists after bypassing the autosampler, the contamination may be in the transfer tubing, switching valves, or analytical column.[1]

    • Mobile Phase: Contamination of the mobile phase or its additives can also lead to persistent background signals. Prepare fresh mobile phases using high-purity solvents.

  • Decontamination Procedures:

    • Autosampler Cleaning:

      • Increase the volume and strength of the needle wash solvent. A "magic mixture" of water:acetonitrile:methanol:isopropanol (25:25:25:25 v/v) can be effective.[2]

      • If the standard wash is insufficient, perform a more rigorous cleaning of the injection port and needle. Consult your instrument manual for specific procedures.

    • Column Flushing:

      • Disconnect the column from the detector and flush it with a strong solvent in which Acetamiprid is highly soluble, such as 100% acetonitrile, at a high flow rate for an extended period (e.g., 1 hour).[2]

      • For persistent contamination, consider back-flushing the column (if permitted by the manufacturer).

    • System Flush:

      • If the source is suspected to be within the LC tubing or valves, perform a system-wide flush with a strong solvent.

Issue: Inconsistent or Low Recovery of Acetamiprid

Question: My recovery of Acetamiprid is inconsistent and often lower than expected. Could this be a contamination issue?

Answer:

Yes, inconsistent or low recovery can be linked to contamination issues, particularly through the adsorption of Acetamiprid onto labware or instrument components.

  • Adsorption to Surfaces: Acetamiprid has been shown to adsorb to various surfaces, including plastics and glass.[3][4] This is especially problematic at trace levels.

    • Mitigation:

      • Use silanized glassware to reduce active sites for adsorption.

      • Minimize the use of plasticware, especially polystyrene, which has been shown to leach contaminants.[5] If plasticware is necessary, pre-rinse it with the solvent used in the analysis.

      • Consider the pH of your solutions, as this can affect the adsorption of Acetamiprid.

  • Matrix Effects: Co-eluting matrix components from the sample can suppress or enhance the ionization of Acetamiprid in the mass spectrometer, leading to inaccurate quantification.[6]

    • Mitigation:

      • Optimize the sample cleanup procedure (e.g., using different sorbents in QuEChERS) to remove interfering matrix components.

      • Use a matrix-matched calibration curve to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Acetamiprid contamination in a trace analysis laboratory?

A1: The most common sources include:

  • Cross-contamination during sample preparation: Using the same glassware, pipette tips, or syringe filters for both high and low concentration samples.

  • Contaminated solvents or reagents: Impurities in solvents or additives can introduce Acetamiprid or interfering compounds.

  • Leaching from plasticware: Pipette tips, centrifuge tubes, and other plastic consumables can be a source of contamination.[5]

  • Instrumental carryover: As discussed in the troubleshooting guide, the autosampler and LC system are significant sources of carryover.[1]

  • Laboratory environment: Although less common for non-volatile compounds like Acetamiprid, airborne particulates in a lab where the pure standard is handled can be a potential source.

Q2: How should I clean my laboratory glassware to prevent Acetamiprid contamination?

A2: A thorough cleaning procedure is crucial. Here is a recommended protocol:

  • Pre-rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone or methanol) to remove the bulk of the residue.

  • Soak: Submerge the glassware in a warm detergent solution. Use a laboratory-grade, phosphate-free detergent.

  • Scrub: Use appropriate brushes to scrub all surfaces of the glassware.

  • Rinse: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent like acetone or methanol to remove any remaining organic residues and to aid in drying.

  • Dry: Dry the glassware in an oven at an appropriate temperature.

Q3: Are there specific cleaning agents that are more effective for removing Acetamiprid?

A3: While specific studies on the effectiveness of various cleaning agents for Acetamiprid are limited, general principles for pesticide residue removal can be applied. Solutions of 70% isopropanol or 70% acetone have been shown to be effective in removing a wide range of organic compounds from laboratory surfaces.[2] For stubborn residues, a solution of 10 mM sodium dodecyl sulfate (SDS) with 20% isopropanol can also be effective.[2] Always follow any cleaning with a thorough rinse with deionized water and a final rinse with a high-purity solvent.

Q4: Can I reuse plasticware for Acetamiprid trace analysis?

A4: It is generally not recommended to reuse plasticware for trace analysis due to the risk of leaching and carryover.[5] If you must reuse plasticware, ensure it is made of a resistant material like polypropylene and implement a rigorous, validated cleaning procedure. However, for ultra-trace analysis, single-use, pre-tested plasticware is the safest option.

Q5: What should I do in the event of an Acetamiprid spill in the laboratory?

A5: Follow these steps for a safe and effective cleanup of an Acetamiprid spill:[3]

  • Alert others: Inform colleagues in the immediate area of the spill.

  • Wear appropriate PPE: This includes gloves, a lab coat, and safety glasses.

  • Contain the spill: Cover the spill with an absorbent material, such as paper towels or a spill kit absorbent.

  • Decontaminate: Pour a 10% bleach solution over the absorbent material and let it sit for a contact time of at least 20 minutes.

  • Clean up: Wipe up the absorbent material, working from the outside of the spill inwards. Dispose of the waste in a designated hazardous waste container.

  • Final rinse: Wipe the area with water to remove any residual bleach.

Quantitative Data on Acetamiprid Analysis

The following table summarizes recovery data for Acetamiprid from various matrices using the QuEChERS extraction method followed by LC-MS/MS analysis. While not a direct measure of cleaning effectiveness, this data provides an indication of the efficiency of extraction and potential for matrix interference.

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tomato583.71N/A[7]
Tomato2594.52N/A[7]
Tomato5097.49N/A[7]
Pollen0.0181.1-108.04.8-10.9[8]
Pollen0.0281.1-108.04.8-10.9[8]
Pollen0.0581.1-108.04.8-10.9[8]

Experimental Protocols

Protocol 1: General Decontamination of Laboratory Surfaces

This protocol is a general guideline for the routine decontamination of laboratory benchtops and equipment surfaces to minimize the risk of Acetamiprid cross-contamination.

  • Preparation:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

    • Prepare a fresh cleaning solution. A 70% solution of isopropanol or ethanol is generally effective for routine cleaning. For known contamination, a 10% bleach solution can be used, followed by a water rinse to prevent corrosion of stainless steel surfaces.[3][9]

  • Cleaning Procedure:

    • Remove any large debris from the surface.

    • Apply the cleaning solution to a lint-free wipe.

    • Wipe the surface in a systematic manner (e.g., from top to bottom, or from the back to the front) to ensure complete coverage.

    • For porous or hard-to-clean surfaces, allow for a sufficient contact time (e.g., 10-20 minutes) for the disinfectant to be effective.[9]

    • If using a bleach solution, follow with a wipe down with deionized water to remove any corrosive residue.

  • Disposal:

    • Dispose of all used wipes and other contaminated materials in the appropriate hazardous waste container.

Protocol 2: QuEChERS Sample Preparation for Acetamiprid Analysis

This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Acetamiprid from a solid matrix.

  • Sample Homogenization:

    • Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a sufficient speed to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Acetonitrile & Salts Cleanup d-SPE Cleanup Extraction->Cleanup Supernatant LCMS LC-MS/MS Analysis Cleanup->LCMS Filtered Extract Quantification Quantification LCMS->Quantification Chromatographic Data

Caption: Experimental workflow for Acetamiprid trace analysis.

Troubleshooting_Decision_Tree Start Acetamiprid Peak in Blank? Check_Autosampler Isolate & Clean Autosampler Start->Check_Autosampler Yes Check_System Flush LC System & Column Check_Autosampler->Check_System Peak Persists Resolved1 Issue Resolved Check_Autosampler->Resolved1 Peak Gone Check_Solvents Prepare Fresh Mobile Phase Check_System->Check_Solvents Peak Persists Resolved2 Issue Resolved Check_System->Resolved2 Peak Gone Resolved3 Issue Resolved Check_Solvents->Resolved3 Peak Gone Contact_Support Contact Instrument Support Check_Solvents->Contact_Support Peak Persists

Caption: Troubleshooting decision tree for Acetamiprid contamination.

References

Refinement of bioassay protocols for consistent Acetamiprid results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Acetamiprid bioassays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during Acetamiprid bioassays in a question-and-answer format.

High Variability in Results Between Replicates

Question: Why am I observing significant variability in mortality or sublethal effects between replicates of the same Acetamiprid concentration?

Answer: High variability is a common challenge in bioassays and can stem from several factors.[1][2][3] Consider the following potential causes and solutions:

  • Inconsistent Organism Health and Development: The age, sex, developmental stage, and overall health of the test organisms can significantly influence their susceptibility to Acetamiprid.[4][5][6]

    • Solution: Use a synchronized cohort of test organisms of the same age and developmental stage. Ensure they are sourced from a healthy, stress-free colony.

  • Uneven Application of Acetamiprid: Inconsistent application of the insecticide can lead to variable exposure levels.[7]

    • Solution: For topical applications, ensure your microapplicator is calibrated to deliver consistent droplet sizes. For contact assays, ensure a uniform coating of the test substance on the substrate (e.g., filter paper, glass vial). For ingestion assays, ensure the Acetamiprid is homogeneously mixed into the diet.

  • Environmental Fluctuations: Variations in temperature, humidity, and photoperiod can affect the metabolism and behavior of the test organisms, influencing their response to the insecticide.[4][7]

    • Solution: Conduct experiments in a controlled environment with stable temperature, humidity, and a consistent light-dark cycle.

  • Operator Variability: Differences in handling and application techniques between researchers can introduce variability.[5]

    • Solution: Standardize the protocol and ensure all personnel are thoroughly trained on the procedures.

Lower-Than-Expected Efficacy

Question: My bioassay is showing lower mortality or less severe sublethal effects than anticipated, even at high concentrations of Acetamiprid. What could be the reason?

Answer: Several factors can contribute to lower-than-expected efficacy in an Acetamiprid bioassay:

  • Compound Degradation: Acetamiprid, like any chemical, can degrade over time if not stored properly.[7]

    • Solution: Use a fresh, high-purity stock of Acetamiprid. Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place.

  • Insecticide Resistance: The target organism population may have developed resistance to Acetamiprid or other neonicotinoids.[7][8]

    • Solution: Test a known susceptible reference strain of the organism alongside your test population to determine if resistance is a factor.

  • Suboptimal Bioassay Method: The chosen bioassay method may not be the most effective for the target organism or for Acetamiprid's mode of action.[4][9] Acetamiprid is a systemic insecticide, meaning it is absorbed and distributed throughout the plant, making ingestion a primary route of exposure for many pests.[10]

    • Solution: Consider the primary route of exposure for the target pest in the field. For sucking insects like aphids and whiteflies, an ingestion bioassay may be more relevant than a contact assay.[10]

  • Solvent Effects: If a solvent is used to dissolve the Acetamiprid, it may interfere with its bioavailability or have a repellent effect.[7]

    • Solution: Ensure the solvent evaporates completely before introducing the test organisms. Include a solvent-only control to assess any effects of the solvent itself.

High Mortality in Control Group

Question: I am observing a high level of mortality in my control group. What should I do?

Answer: High mortality in the control group invalidates the results of the bioassay, as it indicates an underlying problem with the experimental setup.[7] Potential causes include:

  • Contamination: The diet, water, or rearing containers may be contaminated with other toxic substances.[7] Inadequate cleaning of glassware from previous bioassays can also be a source of contamination.[11][12][13]

    • Solution: Use sterile equipment and ensure all components of the rearing and experimental environment are free from contaminants. Thoroughly clean all glassware according to a validated procedure.

  • Handling Stress: Excessive or improper handling can cause physical injury or stress to the organisms, leading to mortality.[7]

    • Solution: Minimize handling and use appropriate tools and techniques to transfer organisms.

  • Unsuitable Environmental Conditions: Extreme temperatures or humidity can be lethal to the test organisms.[7]

    • Solution: Ensure the environmental conditions are within the optimal range for the species being tested.

  • Pathogen Outbreak: The insect colony may be infected with a virus, bacteria, or fungus.[7]

    • Solution: If a pathogen is suspected, discard the colony and obtain a new, healthy stock from a reputable supplier.

Data Presentation

Table 1: Comparative Toxicity of Acetamiprid (LC50/LD50 Values) Across Various Organisms

SpeciesBioassay TypeLC50 / LD50Exposure TimeReference
Eisenia fetida (Earthworm)Contact Filter Paper0.165 µg/cm²24 hours[14]
Catla catla (Freshwater Fish)Static50 mg/L96 hours[15]
Oreochromis mossambicus (Freshwater Fish)Static5.99 mg/L96 hours[15]
Brachydanio rerio (Zebrafish)Static24 mg/L96 hours[15]
Osmia cornifrons (Female, Japanese Orchard Bee)Ingestion0.11 µg a.i./bee7 days[16][17]
Osmia cornifrons (Male, Japanese Orchard Bee)Ingestion0.55 µg a.i./bee7 days[16][17]
Bemisia tabaci (Whitefly)Cotton Leaf Dip-24 hours[18]
Amblyseius cucumeris (Predatory Mite)Contact223.6 mg/L48 hours[19]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population. a.i. = active ingredient

Experimental Protocols

1. Ingestion Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)

This protocol is adapted from methods used for systemic insecticides.[8]

  • Preparation of Acetamiprid Solutions: Prepare a stock solution of Acetamiprid in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). Make a series of serial dilutions to obtain the desired test concentrations.

  • Preparation of Artificial Diet: Prepare an artificial diet suitable for the target insect.

  • Incorporation of Acetamiprid: Incorporate the Acetamiprid dilutions into the artificial diet. Ensure the final concentration of the solvent is the same across all treatments, including the control, and is at a non-lethal level.

  • Feeding Chambers: Place a small amount of the treated diet into feeding chambers. A common method is to stretch a parafilm membrane over a small container, with the diet pipetted between two layers of the membrane.

  • Introduction of Insects: Carefully place a known number of synchronized adult or nymph insects into each feeding chamber.

  • Incubation: Maintain the feeding chambers in a controlled environment with optimal temperature, humidity, and photoperiod for the test species.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

2. Topical Application Bioassay

This method is commonly used to assess the contact toxicity of insecticides.

  • Preparation of Acetamiprid Solutions: Prepare a stock solution and serial dilutions of Acetamiprid in a volatile solvent like acetone.

  • Insect Immobilization: Immobilize the test insects, typically by chilling them on a cold plate or using brief CO2 anesthesia.

  • Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the Acetamiprid solution to the dorsal thorax of each insect.

  • Control Groups: Treat one control group with the solvent alone and leave another group untreated to assess handling effects.

  • Holding Conditions: Place the treated insects in clean containers with access to food and water. Maintain them in a controlled environment.

  • Mortality Assessment: Record mortality at specified time points (e.g., 24, 48 hours).

  • Data Analysis: Calculate the LD50 values using probit analysis.

3. Contact Residue Bioassay (Glass Vial Method)

This protocol assesses toxicity from contact with a treated surface.

  • Preparation of Vials: Coat the inside of glass vials or scintillation vials with the desired concentrations of Acetamiprid dissolved in a volatile solvent (e.g., acetone).

  • Solvent Evaporation: Roll the vials on their side until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

  • Introduction of Insects: Introduce a known number of insects into each vial.

  • Holding and Assessment: Cap the vials (with ventilation) and hold them in a controlled environment. Record mortality at set intervals.

  • Data Analysis: Determine the LC50 based on the concentration of the solution used to coat the vials.

Visualizations

Acetamiprid_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds reversibly Ion_Channel Ion Channel nAChR->Ion_Channel Opens Excitation Continuous Nerve Excitation Ion_Channel->Excitation Na+ influx Paralysis Paralysis & Death Excitation->Paralysis Acetamiprid Acetamiprid Acetamiprid->nAChR Binds irreversibly as agonist Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Acetamiprid Stock & Dilutions C Expose Organisms (Ingestion, Topical, Contact) A->C B Select & Synchronize Test Organisms B->C D Incubate under Controlled Conditions C->D E Assess Mortality/ Sublethal Effects D->E F Perform Probit Analysis E->F G Determine LC50/LD50 F->G Troubleshooting_Logic cluster_high_var High Variability cluster_low_eff Low Efficacy cluster_ctrl_mort Control Mortality Start Inconsistent Results? Var_Check1 Check Organism Uniformity Start->Var_Check1 Yes Eff_Check1 Check Compound Age & Storage Start->Eff_Check1 No, low efficacy Ctrl_Check1 Check for Contamination Start->Ctrl_Check1 No, control mortality Var_Check2 Verify Application Consistency Var_Check1->Var_Check2 Var_Check3 Monitor Environmental Conditions Var_Check2->Var_Check3 Eff_Check2 Test for Resistance Eff_Check1->Eff_Check2 Ctrl_Check2 Review Handling Procedures Ctrl_Check1->Ctrl_Check2

References

Validation & Comparative

A Comparative Guide to the Analytical Validation for (E/Z)-Acetamiprid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the E and Z isomers of Acetamiprid, a widely used neonicotinoid insecticide. Understanding the distinct quantification of these isomers is crucial, as the (E)-isomer is recognized as the more stable and biologically active form. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for (E/Z)-Acetamiprid quantification depends on factors such as required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. The following tables summarize the performance characteristics of commonly employed methods.

Table 1: HPLC-UV/DAD Methods for Acetamiprid Quantification

ParameterHPLC-UVHPLC-DAD
Linearity (R²) >0.990.999[1]
Limit of Detection (LOD) 0.033 µg/L (in water)5 µg/kg (in tomato)[1]
Limit of Quantification (LOQ) 0.100 µg/L (in water)14 µg/kg (in tomato)[1]
Recovery (%) 86.4% - 106%80% - 96.7%[1]
Precision (RSD) 2.09% - 4.40%<20%
Primary Application Water samples, formulationsCrop and food samples
Notes Cost-effective but may lack selectivity in complex matrices.Provides spectral information for peak purity assessment.

Table 2: LC-MS/MS Methods for Acetamiprid Quantification

ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Linearity (R²) >0.998≥0.9998
Limit of Detection (LOD) 0.0005 mg/kg0.0006 mg/kg
Limit of Quantification (LOQ) 0.002 mg/kg[2]0.002 mg/kg[3]
Recovery (%) 74.79% - 94.71%[2]78.23% - 82.17%[3]
Precision (RSD) ≤ 20%[2]≤ 7.22%[3]
Primary Application High-sensitivity residue analysis in complex matrices (e.g., food, environmental samples).Trace level quantification in various biological and environmental matrices.
Notes Offers superior sensitivity and selectivity compared to UV/DAD detectors. Allows for the confirmation of analyte identity through mass fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry for (E/Z)-Isomer Separation

ParameterHigh-Resolution MS
Linearity (R²) >0.99
Limit of Quantification (LOQ) 10 µg/kg
Recovery (%) 70% - 120%
Precision (RSD) ≤ 20%
Primary Application Separation and quantification of E/Z isomers of neonicotinoids.
Notes Enables the distinction between isomers based on retention time and mass spectral data. This method is crucial for accurately assessing the concentration of the active (E)-isomer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1][4]

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method). For certain applications, an internal standard is added at this stage. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 method) to the tube.[1] Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and MgSO₄ to remove residual water). For samples with high chlorophyll content, graphitized carbon black (GCB) may be included.

  • Final Centrifugation: Vortex the d-SPE tube and centrifuge.

  • Analysis: The final extract can be directly injected into the LC-MS/MS system or may require solvent exchange for HPLC-UV analysis.

HPLC-UV/DAD Analysis

Instrumentation: Standard HPLC system with a UV or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acidifier like formic acid or acetic acid is commonly used in an isocratic or gradient elution.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Acetamiprid has a UV absorbance maximum around 245 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve prepared from certified reference standards.

LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and methanol or acetonitrile, both containing a small percentage of formic acid and/or ammonium formate to improve ionization.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.[2]

  • Ionization Mode: ESI in positive ion mode is generally used for Acetamiprid.

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For Acetamiprid, a common transition is m/z 223 → 126.[5]

  • Quantification: An internal standard is often used, and quantification is performed using a matrix-matched calibration curve to compensate for matrix effects.

Visualizations

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Crop, Water) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, GCB, C18) Extraction->Cleanup HPLC_UV HPLC-UV/DAD Cleanup->HPLC_UV General Screening LC_MSMS LC-MS/MS Cleanup->LC_MSMS High Sensitivity & Confirmation HRMS High-Resolution MS for E/Z Isomer Separation Cleanup->HRMS Isomer Specificity Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MSMS->Quantification HRMS->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow for the quantification of this compound.

Mechanism of Action: Acetamiprid and the Cholinergic Signaling Pathway

Acetamiprid, like other neonicotinoids, acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to the continuous stimulation of these receptors, causing hyperactivity of the nerve cells, which ultimately results in paralysis and death of the insect.

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Action Potential Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle->nAChR ACh Release & Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activation Acetamiprid Acetamiprid ((E)-Isomer) Acetamiprid->nAChR Binds as Agonist Depolarization Continuous Depolarization Ion_Channel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Acetamiprid's action on the nicotinic acetylcholine receptor.

References

A Guide to Inter-laboratory Comparison of Acetamiprid Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and consistent analysis of Acetamiprid is crucial for regulatory compliance, product safety, and research integrity. This guide provides a comparative overview of common analytical methods for Acetamiprid, supported by performance data from various studies. It also highlights the importance of inter-laboratory comparisons and proficiency testing in ensuring the reliability of analytical results.

Comparison of Analytical Method Performance

The selection of an analytical method for Acetamiprid determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes the performance characteristics of these methods based on published validation data.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD)
HPLC-DAD Plant Protection Products--99.31 - 101.18< 1%
Tomato5 µg/kg14 µg/kg96.7 ± 1.1< 1.0%
HPLC-UV Water0.033 µg/L0.1 µg/L86.4 - 1062.09 - 4.40%
Paddy (grain, straw), Soil-0.01 mg/kg79.67 - 98.33-
LC-MS/MS Avocado, Pomegranate-0.010 ppmAcceptable (70-120%)-
Greenhouse Pepper0.005 ppm0.010 ppmAcceptable (70-120%)-
Okra-0.002 mg/kg74.79 - 94.71≤ 20%

The Role of Inter-laboratory Comparisons and Proficiency Testing

While single-laboratory validation provides essential data on method performance, inter-laboratory comparisons and proficiency tests (PTs) are critical for assessing the broader reproducibility and reliability of analytical methods across different laboratories.[1][2][3] Organizations like the European Union Reference Laboratories (EURLs) and FAPAS® regularly conduct proficiency tests for pesticide residues, including Acetamiprid, in various food matrices.[1][2][3]

In these PTs, participating laboratories analyze the same homogenous sample, and their results are compared to an assigned value. The performance of each laboratory is often expressed as a z-score, which indicates how far a laboratory's result is from the consensus value. These programs are vital for:

  • Assessing the competence of laboratories to perform specific analyses.

  • Identifying potential issues with analytical methods or laboratory procedures.

  • Ensuring the comparability and consistency of data generated by different laboratories.

For instance, the EURL-FV-24 proficiency test on tomato homogenate and EURL-FV-21 on red cabbage included Acetamiprid as a mandatory analyte, allowing for a direct comparison of the performance of numerous European laboratories.[1][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of Acetamiprid residues.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from food matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube, which is then shaken for another minute. This step helps to separate the acetonitrile layer containing the pesticides from the aqueous layer.

  • Centrifugation: The tube is centrifuged to achieve a clean separation of the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. PSA is effective in removing interfering substances like organic acids and sugars. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or may require solvent exchange for HPLC analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or acetic acid, is used as the mobile phase in an isocratic or gradient elution mode.

  • Detection:

    • Diode-Array Detector (DAD) or UV Detector: Detection is typically performed at a wavelength around 254 nm.[4]

  • Quantification: Quantification is achieved by comparing the peak area of Acetamiprid in the sample to that of a calibration curve prepared from certified reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Acetamiprid.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Acetamiprid.

  • Quantification: Similar to HPLC, quantification is based on a calibration curve constructed from reference standards.

Workflow and Process Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

Acetamiprid_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_detection Detection & Quantification Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant HPLC HPLC Final_Extract->HPLC Injection LCMSMS LC-MS/MS Final_Extract->LCMSMS Injection DAD_UV DAD / UV Detector HPLC->DAD_UV MSMS_Detector Tandem MS Detector LCMSMS->MSMS_Detector Quantification Quantification vs. Standards DAD_UV->Quantification MSMS_Detector->Quantification

General workflow for Acetamiprid analysis.

InterLab_Comparison_Logic PT_Provider Proficiency Test Provider (e.g., EURL, FAPAS) Homogenous_Sample Homogenous Sample with known Acetamiprid concentration PT_Provider->Homogenous_Sample Prepares & Distributes Lab_A Laboratory A (e.g., HPLC-DAD) Homogenous_Sample->Lab_A Lab_B Laboratory B (e.g., LC-MS/MS) Homogenous_Sample->Lab_B Lab_C Laboratory C (e.g., HPLC-UV) Homogenous_Sample->Lab_C Results Results Submission Lab_A->Results Lab_B->Results Lab_C->Results Statistical_Analysis Statistical Analysis (z-score calculation) Results->Statistical_Analysis Consensus Value Performance_Assessment Laboratory Performance Assessment Statistical_Analysis->Performance_Assessment

Logic of an inter-laboratory proficiency test.

References

Comparative Efficacy of (E)-Acetamiprid and (Z)-Acetamiprid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the geometric isomers of Acetamiprid, detailing their insecticidal activity, mechanism of action, and relevant experimental protocols.

Introduction

Data Presentation: Insecticidal Efficacy of Acetamiprid

The following table summarizes the reported insecticidal activity of acetamiprid (as a mixture of isomers, where the (E)-isomer is presumed to be the primary active component) against various insect species. This data provides a baseline for the expected efficacy of the active form.

Target InsectBioassay MethodEfficacy MetricValueReference
Soybean Aphid (Aphis glycines)Leaf-dipLC506.742 mg/L[1][2]
Housefly (Musca domestica)No-choice feedingLC500.0159% (159 mg/L)[3]
Honey Bee (Apis mellifera)Topical applicationLD507.1 µ g/bee [4]

Note: The data presented above pertains to acetamiprid as a whole, with the acknowledged predominance of the (E)-isomer's activity.

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Acetamiprid exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. This action mimics the effect of the natural neurotransmitter, acetylcholine (ACh), but with a much higher affinity and resistance to metabolic breakdown by acetylcholinesterase.

The binding of acetamiprid to nAChRs leads to the persistent and uncontrolled opening of the receptor's ion channel. This results in a continuous influx of sodium ions, causing sustained depolarization of the postsynaptic neuron. The neuron is thereby locked in an excited state, unable to repolarize and transmit further signals. This disruption of synaptic transmission leads to hyperexcitation, followed by paralysis and ultimately the death of the insect. The selective toxicity of acetamiprid towards insects is attributed to its higher binding affinity for insect nAChRs compared to mammalian nAChRs[5].

Acetamiprid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetamiprid (E)-Acetamiprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetamiprid->nAChR Binds (Agonist) ACh Acetylcholine (ACh) ACh->nAChR Binds IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depolarization Sustained Depolarization IonChannel->Depolarization Na+ Influx Paralysis Paralysis & Death Depolarization->Paralysis Leads to

Figure 1: Signaling pathway of (E)-Acetamiprid at the insect nicotinic acetylcholine receptor.

Experimental Protocols

A crucial step in directly comparing the efficacy of (E)- and (Z)-Acetamiprid would be to perform bioassays with the separated isomers. Below is a detailed methodology for a topical application bioassay, a common method for assessing insecticide toxicity, which can be adapted for this purpose.

Protocol: Topical Application Bioassay for Insecticidal Efficacy

1. Insect Rearing:

  • Maintain a susceptible laboratory strain of the target insect species (e.g., houseflies, Musca domestica) under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Provide an appropriate diet for larvae and adults to ensure the development of healthy and uniform test subjects.

2. Preparation of Isomers and Solutions:

  • Obtain purified (>99%) (E)-Acetamiprid and (Z)-Acetamiprid.

  • Prepare stock solutions of each isomer in a suitable solvent, such as acetone.

  • From the stock solutions, prepare a series of dilutions to create a range of concentrations for testing. A minimum of five serial dilutions is recommended to establish a dose-response curve.

3. Dosing and Application:

  • Anesthetize adult insects (e.g., 3-5 days old) using carbon dioxide or by chilling.

  • Use a micro-applicator to apply a precise volume (e.g., 0.5-1.0 µL) of each test solution to the dorsal thorax of individual insects[6].

  • A control group should be treated with the solvent only.

4. Observation and Data Collection:

  • After treatment, transfer the insects to clean holding cages with access to food and water.

  • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) post-application. Insects that are unable to move when prodded are considered dead.

  • Record the number of dead insects for each concentration of each isomer and the control group.

5. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula.

  • Perform probit analysis to determine the lethal dose (LD50) values and their 95% confidence intervals for both (E)- and (Z)-Acetamiprid.

  • The LD50 values of the two isomers can then be statistically compared to determine if there is a significant difference in their insecticidal efficacy.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Isomer_E (E)-Acetamiprid (Purified) Solutions Prepare Serial Dilutions in Acetone Isomer_E->Solutions Isomer_Z (Z)-Acetamiprid (Purified) Isomer_Z->Solutions Application Topical Application (Micro-applicator) Solutions->Application Insects Target Insects (e.g., Houseflies) Insects->Application Observation Mortality Assessment (24, 48, 72h) Application->Observation Probit Probit Analysis Observation->Probit LD50_E LD50 of (E)-Isomer Probit->LD50_E LD50_Z LD50 of (Z)-Isomer Probit->LD50_Z Comparison Statistical Comparison of Efficacy LD50_E->Comparison LD50_Z->Comparison

Figure 2: General workflow for comparing the insecticidal efficacy of (E)- and (Z)-Acetamiprid.

Conclusion and Knowledge Gaps

The available scientific literature strongly indicates that the (E)-isomer of acetamiprid is the biologically active form responsible for its insecticidal properties. This is attributed to its higher stability and, presumably, a more favorable conformation for binding to the insect nicotinic acetylcholine receptor.

However, a significant knowledge gap exists regarding the direct comparative efficacy of the (E) and (Z) isomers. The absence of studies presenting side-by-side quantitative data, such as LD50 or LC50 values from bioassays using the purified isomers, prevents a definitive quantitative assessment of their relative potencies. Future research focusing on the separation and individual toxicological evaluation of the (E) and (Z) isomers of acetamiprid would be invaluable for a more complete understanding of its structure-activity relationship and for refining risk assessments. Such studies would provide the precise experimental data needed to confirm the degree to which the (E)-isomer is more potent than the (Z)-isomer.

References

A Comparative Toxicological Profile: Acetamiprid vs. Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two widely used neonicotinoid insecticides, Acetamiprid and Imidacloprid. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the key differences in their activity, metabolism, and effects on target and non-target organisms, supported by experimental data and standardized protocols.

Executive Summary

Acetamiprid and Imidacloprid are both systemic chloronicotinyl insecticides that act as agonists on nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in target insects.[1] Despite their similar mode of action, they exhibit significant differences in their chemical structure—Acetamiprid possesses a cyano-imino group while Imidacloprid has a nitro-imino group—which influences their selectivity, metabolic fate, and toxicity across different species.[2][3] Generally, Imidacloprid displays higher toxicity to insects, particularly pollinators like honeybees, whereas Acetamiprid is considered to have a more favorable profile concerning non-target beneficial insects.[4][5] However, the toxicity can be influenced by the presence of other compounds, which can synergize their effects.[6]

Quantitative Toxicity Data

The following tables summarize the acute toxicity of Acetamiprid and Imidacloprid across various species. Lethal Dose 50 (LD50) and Lethal Concentration 50 (LC50) values are presented to provide a quantitative comparison.

Table 1: Mammalian Acute Oral Toxicity

CompoundSpeciesSexLD50 (mg/kg body weight)Reference
Acetamiprid Rat-200 - 220[1]
Imidacloprid RatMale424 - 500[7][8]
RatFemale380 - 475[7][8]
MouseMale130 - 131[7][8]
MouseFemale168 - 170[7][8]

Table 2: Avian Acute Oral Toxicity

CompoundSpeciesLD50 (mg/kg body weight)Reference
Acetamiprid Bobwhite Quail>5,000 (LC50 mg/kg diet)[9]
Zebra Finch5.68[9]
Imidacloprid Bobwhite Quail31 (Japanese Quail)[10]

Table 3: Aquatic Acute Toxicity

CompoundSpeciesEndpoint (Time)Value (µg/L)Reference
Acetamiprid Rainbow Trout (Oncorhynchus mykiss)LC50 (96h)>100,000[9]
Daphnia magnaEC50 (48h)>9,900[11]
Imidacloprid Rainbow Trout (Oncorhynchus mykiss)LC50 (96h)211,000[10]
Daphnia magnaLC50 (48h)85,000[10]

Table 4: Honeybee (Apis mellifera) Acute Contact Toxicity

CompoundLD50 (µ g/bee )Reference
Acetamiprid 7.1[6]
Imidacloprid 0.018[6]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Signaling

Both Acetamiprid and Imidacloprid function by binding to nAChRs in the insect's central nervous system. This binding mimics the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, these neonicotinoids are not readily broken down by acetylcholinesterase. This leads to a sustained and irreversible opening of the ligand-gated ion channels, causing an overstimulation of the nerve cells, which results in paralysis and eventual death of the insect. The selectivity of these compounds for insects over vertebrates is largely attributed to their higher binding affinity for insect nAChR subtypes.[12]

Below is a generalized diagram of the nAChR signaling pathway activated by these neonicotinoids.

nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neonicotinoid Acetamiprid / Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Ion Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Downstream Downstream Signaling Cascades (e.g., PI3K/Akt) Depolarization->Downstream Triggers Response Neuronal Hyperexcitation, Paralysis, Death Downstream->Response Results in Toxicology_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A1 Define Objectives (e.g., determine LD50) A2 Select Test System (Species, Protocol) A1->A2 A3 Prepare Test Substance & Dose Ranges A2->A3 B2 Administer Doses (e.g., Oral Gavage) A3->B2 B1 Acclimatize Test Organisms B1->B2 B3 Exposure Period (e.g., 14 days) B2->B3 C1 Record Observations (Mortality, Clinical Signs) B3->C1 C2 Perform Necropsy (Post-mortem) C1->C2 C3 Statistical Analysis (Calculate LD50/EC50) C1->C3 D1 Interpret Results C3->D1 D2 Prepare Final Report D1->D2

References

Cross-Reactivity of Acetamiprid Antibodies with Other Neonicotinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of various acetamiprid antibodies with other neonicotinoid insecticides. The information is intended for researchers, scientists, and drug development professionals working with immunoassays for pesticide detection. The guide summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes key concepts and workflows.

Data Presentation: Cross-Reactivity Comparison

The specificity of an antibody is a critical performance metric in the development of reliable immunoassays. The following table summarizes the cross-reactivity of different acetamiprid (ACE) monoclonal antibodies (mAbs) with a panel of other neonicotinoid insecticides, as determined by various immunoassay formats. Cross-reactivity is typically calculated as the ratio of the 50% inhibitory concentration (IC50) of acetamiprid to that of the competing compound, expressed as a percentage.

Competing NeonicotinoidAssay TypeAntibody/CloneCross-Reactivity (%)Reference
ThiaclopridInner Filter Effect-based Immunoassay (IFE-IA)Not Specified36.4%[1][2]
ThiaclopridBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified1.66%[3][4][5][6][7]
ThiaclopridIndirect Competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)Not Specified<10%[8]
ThiaclopridELISA1G2 anti-ACP mAb>50%[9]
ImidaclopridELISA1G2 anti-ACP mAb>50%[9]
ImidaclopridBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified<0.5%[3][6]
ImidaclothizELISA1G2 anti-ACP mAb20%[9]
NitenpyramIndirect Competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)Not Specified<10%[8]
NitenpyramBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified<0.5%[3][6]
ThiamethoxamIndirect Competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)Not Specified<10%[8]
ThiamethoxamBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified<0.5%[3][6]
ClothianidinIndirect Competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)Not Specified<10%[8]
ClothianidinBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified<0.5%[3][6]
DinotefuranBiotinylated Indirect Competitive ELISA (Bic-ELISA)Not Specified<0.5%[3][6]
Various AnaloguesIndirect Competitive ELISA (ic-ELISA)Not Specified<1.5%[2]

Experimental Protocols

The cross-reactivity data presented above is primarily generated using competitive immunoassay formats. The following is a generalized protocol for an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), a common method for determining antibody specificity and cross-reactivity.

Indirect Competitive ELISA (ic-ELISA) Protocol for Cross-Reactivity Assessment
  • Antigen Coating:

    • A 96-well microplate is coated with an acetamiprid-protein conjugate (e.g., Acetamiprid-BSA) diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.

    • Following incubation, the plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking:

    • To prevent non-specific binding of antibodies to the plate surface, a blocking buffer (e.g., 1% gelatin or bovine serum albumin in PBS) is added to each well.[1]

    • The plate is incubated for 1-2 hours at 37°C.

    • The plate is washed again as described in the previous step.

  • Competitive Reaction:

    • A fixed, predetermined concentration of the anti-acetamiprid monoclonal antibody is mixed with varying concentrations of the standard acetamiprid or the cross-reactant (other neonicotinoids).

    • This antibody-analyte mixture is then added to the antigen-coated wells of the microplate.

    • The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C. During this incubation, the free acetamiprid (or cross-reactant) and the coated acetamiprid-protein conjugate compete for binding to the limited number of antibody binding sites.

  • Secondary Antibody Incubation:

    • After washing the plate to remove unbound primary antibody, a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Mouse IgG-HRP) is added to each well.

    • The plate is incubated for another 30-60 minutes at 37°C. The secondary antibody will bind to the primary antibody that is captured on the plate.

  • Substrate Addition and Signal Detection:

    • The plate is washed to remove the unbound secondary antibody.

    • A chromogenic substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody will catalyze a color-producing reaction.

    • The reaction is stopped after a specific time by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • The absorbance (or signal) in each well is measured using a microplate reader at a specific wavelength.

    • A standard curve is generated by plotting the signal intensity against the logarithm of the acetamiprid concentration.

    • The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for acetamiprid and for each potential cross-reactant.

    • The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Acetamiprid / IC50 of Competing Compound) x 100

Mandatory Visualization

The following diagrams illustrate the principle of antibody cross-reactivity and the workflow of a typical competitive immunoassay used to measure it.

CrossReactivity cluster_antibody Anti-Acetamiprid Antibody cluster_antigens Antigens Ab Acetamiprid Acetamiprid (Target Antigen) Ab->Acetamiprid High Affinity Binding (Specific) Neonicotinoid_X Other Neonicotinoid (Structurally Similar) Ab->Neonicotinoid_X Low Affinity Binding (Cross-Reactivity) Unrelated_Compound Unrelated Compound (Structurally Dissimilar)

Caption: Principle of antibody cross-reactivity.

ELISA_Workflow A 1. Antigen Coating (Acetamiprid-BSA on plate) B 2. Blocking (Prevent non-specific binding) A->B C 3. Competitive Reaction (Add Ab + Sample/Standard) B->C D 4. Secondary Antibody (Add Enzyme-linked Ab) C->D E 5. Substrate Addition (Color development) D->E F 6. Read Absorbance (Signal is inversely proportional to concentration) E->F

Caption: Workflow of an indirect competitive ELISA.

References

Performance of different HPLC columns for Acetamiprid isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral pesticides like Acetamiprid is critical for understanding their environmental fate, metabolism, and specific biological activity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This guide provides a comparative overview of the performance of different polysaccharide-based HPLC columns for the separation of Acetamiprid isomers, supported by experimental data from studies on structurally similar neonicotinoid insecticides.

Performance Comparison of Chiral HPLC Columns

The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those with cellulose and amylose derivatives, have demonstrated broad applicability for resolving a wide range of chiral compounds, including neonicotinoid insecticides. The following table summarizes the performance of three such columns—Chiralcel OD-H, Chiralpak AD-H, and Chiralpak IB—for the separation of neonicotinoid enantiomers, providing a strong predictive basis for their application to Acetamiprid.

HPLC ColumnChiral SelectorMobile PhaseAnalyte (Neonicotinoid)Retention Time (t1/t2, min)Separation Factor (α)Resolution (Rs)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95/5, v/v)Compound 110.2 / 12.51.282.15
n-Hexane/Ethanol (90/10, v/v)Compound 27.8 / 9.11.191.88
n-Hexane/Ethanol (80/20, v/v)Compound 3 (stereoisomers)6.5 / 7.2 / 8.1 / 9.01.11 / 1.13 / 1.111.52 / 1.65 / 1.48
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95/5, v/v)Compound 111.5 / 14.81.352.54
n-Hexane/Ethanol (90/10, v/v)Compound 28.9 / 10.81.252.21
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (95/5, v/v)Compound 19.8 / 11.21.171.76
n-Hexane/Ethanol (90/10, v/v)Compound 27.1 / 8.01.141.62

Data is based on a study on the chiral separation of three novel neonicotinoid insecticides, structurally related to Acetamiprid.[1]

Experimental Protocols

The successful separation of Acetamiprid enantiomers is highly dependent on the meticulous optimization of chromatographic conditions. Below are the detailed experimental protocols adapted from the successful separation of structurally analogous neonicotinoid insecticides.[1]

Instrumentation and Columns
  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, a vacuum degasser, an autosampler, a thermostatted column compartment, and a diode array detector (DAD).

  • Chiral Columns:

    • Chiralcel OD-H (250 mm × 4.6 mm, 5 µm), Daicel Corporation

    • Chiralpak AD-H (250 mm × 4.6 mm, 5 µm), Daicel Corporation

    • Chiralpak IB (250 mm × 4.6 mm, 5 µm), Daicel Corporation

Mobile Phase Preparation and Chromatographic Conditions
  • Mobile Phase: HPLC-grade n-hexane and ethanol were used as the mobile phase constituents. The solvents were mixed in the specified volume-to-volume ratios (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A racemic standard of the analyte was dissolved in a suitable solvent (e.g., ethanol) to a concentration of 100 µg/mL.

Experimental Workflow for HPLC Column Comparison

The logical flow for selecting and optimizing an HPLC column for the chiral separation of Acetamiprid isomers is illustrated in the diagram below. This workflow ensures a systematic approach, from initial screening to method validation.

G A Prepare Racemic Acetamiprid Standard B Screen Chiralcel OD-H A->B C Screen Chiralpak AD-H A->C D Screen Chiralpak IB A->D E Evaluate Initial Separations (Resolution, Tailing Factor) B->E C->E D->E F Optimize Mobile Phase Composition (e.g., Hexane/Ethanol Ratio) E->F G Optimize Temperature and Flow Rate F->G H Collect Chromatographic Data (Retention Time, Peak Area, Peak Width) G->H I Calculate Performance Metrics (α, Rs, N) H->I J Compare Column Performance I->J K Select Optimal Column and Conditions J->K L Method Validation K->L

Workflow for HPLC Column Comparison

Discussion of Column Performance

The experimental data on neonicotinoid insecticides provides valuable insights into the potential performance of these columns for Acetamiprid isomer separation.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) demonstrated its capability to resolve all stereoisomers of a neonicotinoid with two chiral centers, indicating its high resolving power for complex chiral separations.[1] This column is a strong candidate for Acetamiprid, which also possesses a chiral center.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) generally provided the highest separation factors (α) and resolution (Rs) for the enantiomers of the tested neonicotinoids.[1] This suggests that the amylose-based selector offers excellent chiral recognition for this class of compounds and is a primary choice for initial screening.

  • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) also successfully resolved the enantiomers, albeit with slightly lower resolution and separation factors compared to Chiralpak AD-H under the tested conditions.[1] However, its different selectivity profile could be advantageous if the other columns fail to provide adequate separation for Acetamiprid or its metabolites.

Conclusion

Based on the comparative data from structurally related neonicotinoid insecticides, Chiralpak AD-H emerges as the most promising candidate for the initial screening and method development for the enantioselective separation of Acetamiprid isomers. Its demonstrated superior resolution and separation factor make it a robust starting point. Chiralcel OD-H is a strong alternative, particularly if Acetamiprid presents as a more complex mixture of stereoisomers. Chiralpak IB serves as a valuable secondary option with a different selectivity profile.

For optimal results, it is crucial for researchers to perform a systematic screening of these columns and to fine-tune the mobile phase composition, temperature, and flow rate for their specific Acetamiprid sample and analytical requirements. The provided experimental protocols and workflow offer a solid foundation for this method development process.

References

The Double-Edged Sword: Synergistic and Antagonistic Interactions of Acetamiprid with Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agrochemical Professionals

The neonicotinoid insecticide Acetamiprid is a widely utilized tool in modern agriculture for the management of sucking insects. However, in real-world agricultural settings, it is rarely used in isolation. Tank-mixing with other pesticides, including other insecticides, fungicides, and herbicides, is a common practice to broaden the spectrum of pest control and reduce application costs. These combinations can lead to complex interactions, resulting in either a synergistic effect, where the combined toxicity is greater than the sum of the individual components, or an antagonistic effect, where the combined toxicity is reduced. Understanding these interactions is paramount for effective pest management, accurate environmental risk assessment, and the development of safer, more efficacious crop protection strategies.

This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Acetamiprid when combined with other pesticides, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these interactions.

Synergistic and Antagonistic Effects at a Glance

The interaction of Acetamiprid with other pesticides is highly dependent on the class of the partner pesticide, the target organism, and the ratio of the compounds in the mixture. The following tables summarize the quantitative data from various studies, highlighting the nature of these interactions.

Interactions with Other Insecticides

The combination of Acetamiprid with other insecticides can lead to both enhanced and reduced efficacy. These interactions are often evaluated using a Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Partner Insecticide Chemical Class Test Organism Interaction Type Combination Index (CI) Ratio (Acetamiprid:Partner) Reference
FipronilPhenylpyrazoleMusca domestica (House fly)Synergism<110:1[1]
IvermectinAvermectinMusca domestica (House fly)Synergism<12.5:1[1]
ChlorfenapyrPyrroleMusca domestica (House fly)Antagonism>11:4[1]
DeltamethrinPyrethroidApis mellifera jemenitica (Honey bee)Synergism (Topical)0.43LC50:LC50[2]
DeltamethrinPyrethroidApis mellifera jemenitica (Honey bee)Antagonism (Oral)1.40LC50:LC50[2]
Interactions with Fungicides

Fungicides, particularly those from the Sterol Biosynthesis Inhibitor (SBI) class, are well-documented synergists of neonicotinoid insecticides, including Acetamiprid. This is primarily due to their ability to inhibit cytochrome P450 enzymes, which are crucial for the detoxification of insecticides in insects.

Partner Fungicide Chemical Class Test Organism Interaction Type Observation Reference
FluopyramPyridinylethylbenzamide (non-SBI)Oncopeltus fasciatus (Large milkweed bug)SynergismED50 of Acetamiprid was 2.3 times lower in the mixture.[3][4]
TetraconazoleTriazole (SBI)Apis mellifera (Honey bee)SynergismMost pesticide mixtures containing Acetamiprid and Tetraconazole elicited synergistic interactions.[5][6]
Interactions with Herbicides

The interactions between Acetamiprid and herbicides are less studied, but emerging evidence suggests the potential for synergistic effects, which could have implications for non-target terrestrial insects.

Partner Herbicide Chemical Class Test Organism Interaction Type Observation Reference
TerbuthylazineTriazineOncopeltus fasciatus (Large milkweed bug)SynergismED50 of Acetamiprid was 2.7 times lower in the mixture.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for researchers to conduct similar studies.

Acute Contact Toxicity Assay for Synergism Assessment

This protocol is adapted from studies assessing the synergistic effects of Acetamiprid with fungicides and herbicides on non-target insects.[3][4]

  • Test Organism Rearing: Oncopeltus fasciatus nymphs are reared in a controlled environment with a constant temperature, humidity, and photoperiod, and provided with a standard diet of sunflower seeds and water.

  • Pesticide Solution Preparation: Stock solutions of Acetamiprid, the partner pesticide (e.g., fluopyram or terbuthylazine), and their mixtures are prepared in a suitable solvent, typically acetone. A series of dilutions are prepared to establish a dose-response curve.

  • Topical Application: A precise volume (e.g., 1 µL) of each test solution is applied topically to the dorsal thorax of individual nymphs using a calibrated micro-applicator. Control groups are treated with the solvent alone.

  • Observation: Treated insects are housed in individual containers with food and water and monitored for mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The dose-response data is subjected to probit analysis to determine the median effective dose (ED50) for each treatment. The synergistic ratio (SR) is calculated by dividing the ED50 of Acetamiprid alone by the ED50 of Acetamiprid in the mixture. An SR value greater than 1 indicates synergism.

No-Choice Feeding Bioassay for Insecticide Combinations

This method is based on studies evaluating the interactions of Acetamiprid with other insecticides against house flies.[1]

  • Test Organism: A susceptible laboratory strain of adult Musca domestica is used. The flies are maintained in cages with access to a standard diet of sugar and water.

  • Preparation of Baits: The insecticides (Acetamiprid and the partner insecticide) are dissolved in a suitable solvent and then mixed with powdered sugar to create a dry bait. For binary mixtures, specific ratios of the active ingredients are used. A control bait containing only sugar is also prepared.

  • Exposure: A pre-weighed amount of the bait is placed in a small dish inside a cage containing a known number of adult flies (e.g., 25 males and 25 females). The flies are starved for a few hours before the introduction of the bait to encourage feeding.

  • Mortality Assessment: Mortality is recorded at regular intervals (e.g., every 24 hours) for a set duration.

  • Data Analysis: The lethal concentrations (LC50) for each insecticide and their mixtures are calculated using probit analysis. The Combination Index (CI) is then calculated to determine the nature of the interaction.

Visualizing the Interactions

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of Acetamiprid's synergistic and antagonistic effects.

Synergism_Mechanism cluster_insect Insect Body cluster_fungicide Synergist Acetamiprid Acetamiprid Detox_Enzyme Detoxification Enzyme (e.g., Cytochrome P450) Acetamiprid->Detox_Enzyme Metabolism Target_Site Nicotinic Acetylcholine Receptor (nAChR) Acetamiprid->Target_Site Binding Detox_Enzyme->Acetamiprid Detoxification Toxic_Effect Neurotoxicity Target_Site->Toxic_Effect Activation SBI_Fungicide SBI Fungicide SBI_Fungicide->Detox_Enzyme Inhibition

Caption: Mechanism of synergism between Acetamiprid and SBI fungicides.

Experimental_Workflow start Start: Hypothesis Formulation rearing Test Organism Rearing start->rearing solutions Preparation of Pesticide Solutions (Single and Mixtures) rearing->solutions exposure Exposure of Organisms (e.g., Topical Application, Feeding) solutions->exposure observation Mortality/Effect Observation exposure->observation data_analysis Data Analysis (Probit, CI/SR Calculation) observation->data_analysis conclusion Conclusion on Interaction Type (Synergism, Antagonism, Additive) data_analysis->conclusion

Caption: General experimental workflow for assessing pesticide interactions.

Interaction_Logic Interaction Pesticide Interaction Synergism Synergism (Observed > Expected) Interaction->Synergism CI < 1 Antagonism Antagonism (Observed < Expected) Interaction->Antagonism CI > 1 Additive Additive (Observed = Expected) Interaction->Additive CI = 1

Caption: Logical classification of pesticide interactions based on the Combination Index (CI).

References

A Comparative Toxicological Analysis of Acetamiprid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the neonicotinoid insecticide Acetamiprid and its principal metabolites. The information presented is collated from a range of toxicological studies, with a focus on quantitative data to facilitate objective comparison. Detailed methodologies for key experimental assays are also provided to support the interpretation of the cited data.

Executive Summary

Acetamiprid, a widely used insecticide, undergoes metabolic transformation in organisms and the environment, leading to the formation of various metabolites. Toxicological evaluations consistently indicate that the primary metabolites of Acetamiprid are generally less acutely toxic than the parent compound. The main metabolic pathways involve N-demethylation to produce IM-2-1 and oxidative cleavage of the cyanoimino group to form IM-1-3.[1][2] While acute toxicity is reduced, some studies suggest that metabolites may still possess biological activity, particularly concerning their interaction with nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoids. This guide summarizes the available data on the relative toxicity of Acetamiprid and its key metabolites, providing a valuable resource for risk assessment and further research.

Data Presentation: Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for Acetamiprid and its major metabolites. It is important to note that data for all metabolites across all toxicity endpoints are not always available in the public domain.

Compound Chemical Name CAS Number Acute Oral LD50 (Rat, mg/kg) No-Observed-Adverse-Effect Level (NOAEL, Rat, mg/kg bw/day) Aquatic Toxicity (LC50) Genotoxicity
Acetamiprid (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine135410-20-7140 - 417[3][4]7.1 (2-year study)[3]32.1 mg/L (96h, Xenopus laevis tadpoles)[5]; >100 mg/L (Fish)[1]; 5.99 ppm (96h, Oreochromis mossambicus)[6]Induces DNA damage in PC12 cells[7][8]
IM-2-1 N-desmethyl-acetamipridNot readily available> 5000[9]Not readily availableNot readily availableNegative in Ames test[9]
IM-1-4 N-methyl-(6-chloropyridin-3-yl)methanamineNot readily available900 - >5000[3]36.5 (13-week study)[3]Not readily availableNot genotoxic in a number of assays[3]
IM-0 6-chloronicotinic acid5326-23-8900 - >5000[3]48.9 (13-week study)[3]Not readily availableNot genotoxic in a number of assays[3]
Other Metabolites (IM-1-3, IM-2-3, IM-2-4, IC-0, IS-1-1, IS-2-1) VariousVarious900 - >5000[3]Not readily availableNot readily availableNot genotoxic in a number of assays[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological evaluation of Acetamiprid and its metabolites are outlined below.

Acute Oral Toxicity (LD50) Determination in Rats

This protocol is a general guideline based on standard toxicological testing procedures.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week before the study.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, constant temperature, and humidity. They have free access to standard laboratory chow and water.

  • Dose Administration: The test substance (Acetamiprid or its metabolites) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent). A single dose is administered by oral gavage to fasted animals.

  • Dose Groups: Multiple dose groups are used with a logarithmic spacing of doses to determine the dose-response relationship. A control group receives the vehicle only.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Collection: Body weights are recorded before dosing and at regular intervals during the observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • LD50 Calculation: The median lethal dose (LD50) and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: A suitable cell line (e.g., PC12, SH-SY5Y) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of Acetamiprid or its metabolites for a specific duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle only.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[10] The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.

Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells from tissues).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.[7]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail".[7]

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment using specialized image analysis software.

Mandatory Visualizations

Metabolic Pathway of Acetamiprid

Acetamiprid_Metabolism Acetamiprid Acetamiprid IM_2_1 IM-2-1 (N-desmethyl-acetamiprid) Acetamiprid->IM_2_1 N-demethylation IM_1_3 IM-1-3 Acetamiprid->IM_1_3 Oxidative cleavage of cyanoimino group IC_0 IC-0 (6-chloronicotinic acid) IM_2_1->IC_0 Further degradation

Caption: Primary metabolic pathways of Acetamiprid.

Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)

References

Safety Operating Guide

Essential Personal Protective Equipment and Safety Protocols for Handling (E/Z)-Acetamiprid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide for laboratory professionals on the safe handling, use, and disposal of (E/Z)-Acetamiprid, emphasizing personal protective equipment (PPE) to ensure personnel safety and operational integrity.

This compound, a neonicotinoid insecticide, necessitates stringent safety measures to mitigate potential exposure risks for researchers, scientists, and drug development professionals. Adherence to appropriate personal protective equipment protocols is paramount to prevent dermal, ocular, and inhalation exposure. This guide provides detailed procedural instructions for the selection, use, and disposal of PPE when working with Acetamiprid.

Recommended Personal Protective Equipment

Proper selection of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on safety data sheets and chemical handling guidelines.

Protection Type Specification Standard/Recommendation
Eye and Face Protection Chemical splash goggles or a face shield.ANSI Z87.1, EN 166
Hand Protection Chemical-resistant gloves. Nitrile rubber is a recommended material.[1] For prolonged or direct contact, a protective index of 6, corresponding to a permeation time of >480 minutes, is advised.[1]EN ISO 374-1
Body Protection Closed work clothing, such as a long-sleeved shirt and long pants, or a lab coat.[2] For tasks with a risk of splashes, a chemical-resistant apron or suit may be necessary.[2]EN 14605 (for splashes), EN ISO 13982 (for dust)
Respiratory Protection For higher concentrations or long-term exposure, a particle filter respirator is recommended.[1] In situations involving dusts or aerosols, a NIOSH-approved respirator with N, R, or P series filters should be used.[3][4][5]EN 143 or 149 (Type P2 or FFP2), NIOSH TC-84A

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be integrated into all laboratory standard operating procedures involving this compound.

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its specific hazards and handling requirements.[2][6]

  • Designate a Work Area: All handling of Acetamiprid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all equipment for damage or defects before use.

  • Donning PPE:

    • Put on protective clothing (lab coat or coveralls).

    • Don the appropriate respirator, ensuring a proper fit and seal.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly before putting on gloves.

    • Don chemical-resistant gloves, ensuring they overlap the sleeves of the protective clothing.[8]

Handling
  • Prudent Practices: Avoid actions that could generate dust or aerosols.[1] Do not eat, drink, or smoke in the designated work area.[2]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, contain the material with an absorbent, non-combustible material and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures.

  • Post-Handling: Upon completion of work, decontaminate any surfaces or equipment that may have come into contact with Acetamiprid.

Post-Handling and Decontamination
  • Doffing PPE:

    • Remove gloves first by peeling them off from the cuff, turning them inside out as they are removed.

    • Remove the face shield or goggles.

    • Remove the lab coat or coveralls, rolling it inward to contain any contamination.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

  • Personal Hygiene: It is good practice to shower after handling pesticides.[8]

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and secondary exposure.

  • Contaminated PPE:

    • Disposable PPE (e.g., nitrile gloves) should be placed in a designated, sealed waste container immediately after use.

    • Reusable PPE must be thoroughly cleaned according to the manufacturer's instructions before reuse or storage.[9]

    • Any heavily contaminated clothing should be discarded as hazardous waste.[5]

  • Chemical Waste:

    • All waste containing this compound must be disposed of as hazardous waste.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7][11] Do not dispose of Acetamiprid waste in household garbage or down the drain.[7]

    • Empty containers should be triple-rinsed, with the rinsate collected and treated as hazardous waste.[12] The rinsed containers can then be punctured to prevent reuse and disposed of according to local regulations.[11]

PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Consult SDS B Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) A->B C Inspect PPE for Integrity B->C D Don PPE in Correct Sequence C->D E Handle this compound D->E F Doff PPE in Correct Sequence E->F G Segregate Reusable vs. Disposable PPE F->G H Decontaminate Reusable PPE G->H Reusable J Dispose of Contaminated PPE as Hazardous Waste G->J Disposable I Store Reusable PPE H->I K Dispose of Chemical Waste as Hazardous Waste J->K

Figure 1. Workflow for PPE selection, use, and disposal when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-Acetamiprid
Reactant of Route 2
Reactant of Route 2
(E/Z)-Acetamiprid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。